BML-260
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO3S2/c19-15-14(10-11-4-2-1-3-5-11)23-17(22)18(15)13-8-6-12(7-9-13)16(20)21/h1-10H,(H,20,21)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGHAHOKZBWVGK-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BML-260 Mechanism of Action in Muscle Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BML-260 has been identified as a potent small molecule inhibitor of Dual Specificity Phosphatase 22 (DUSP22), offering a novel therapeutic strategy for combating skeletal muscle wasting. In muscle cells, this compound exerts its anti-atrophic effects by intervening in a specific stress-activated signaling pathway. It suppresses the DUSP22-mediated activation of c-Jun N-terminal kinase (JNK), which in turn prevents the activation of the master transcription factor for muscle degradation, Forkhead Box Protein O3a (FOXO3a).[1][2][3] This mechanism effectively reduces the expression of key atrophy-related genes, known as atrogenes, thereby preserving muscle mass.[1] Notably, this action is independent of the canonical PI3K-Akt anabolic pathway, presenting a distinct advantage for therapeutic development.[1][2][3]
Core Mechanism of Action: The DUSP22-JNK-FOXO3a Axis
Skeletal muscle wasting, or atrophy, is a debilitating condition characterized by the excessive breakdown of muscle proteins. This process is often driven by the upregulation of specific genes that orchestrate proteolysis. Recent findings have pinpointed DUSP22 as a key regulator in this process.[1][4]
Under conditions of muscle stress (e.g., from glucocorticoid excess or age-related sarcopenia), DUSP22 expression is elevated in muscle cells.[1][5][6] DUSP22 is a phosphatase that activates the stress-activated protein kinase, JNK.[1] Activated (phosphorylated) JNK then phosphorylates and activates the transcription factor FOXO3a.[5] Once activated, FOXO3a translocates to the nucleus and drives the transcription of critical E3 ubiquitin ligases, namely Atrogin-1 (also known as Fbxo32) and Muscle RING Finger-1 (MuRF-1).[5][7] These enzymes tag muscle proteins for degradation by the proteasome, leading to muscle fiber atrophy.[7]
This compound functions as a competitive inhibitor of DUSP22.[1][6] By binding to DUSP22, this compound prevents the activation of JNK.[1][3] This lack of JNK activation leaves FOXO3a in an inactive state, preventing its nuclear translocation and the subsequent transcription of Atrogin-1 and MuRF-1.[1][2][3] The ultimate result is a suppression of the catabolic cascade, thereby protecting the muscle cell from atrophy.[1]
Signaling Pathway Diagram
Caption: this compound inhibits DUSP22, preventing JNK-FOXO3a signaling and muscle atrophy.
Quantitative Data Summary
The efficacy of this compound has been quantified both in vitro and in vivo. The following tables summarize the key findings from preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Description | Value | Reference |
|---|---|---|---|
| IC50 | The half maximal inhibitory concentration of this compound against DUSP22 phosphatase activity. | Low micromolar range | [1][6] |
| Atrogene Expression | Reduction in Atrogin-1 and MuRF-1 protein levels in dexamethasone-treated myotubes following this compound treatment. | Statistically significant reduction |[1] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Animal Model | Effect of this compound Treatment | Value | Reference |
|---|---|---|---|---|
| Grip Strength | Aged Mice | Increase in forelimb grip strength. | >20% increase | [1][5] |
| Gene Expression | Aged Mice | Reduction of wasting-related gene expression (effect of DUSP22 knockdown, mimicking this compound). | >50% reduction | [1][5] |
| Muscle Mass | Dexamethasone-treated Mice | Increased Tibialis Anterior (TA) muscle mass. | Statistically significant increase | [1] |
| Myofiber Size | Dexamethasone-treated Mice | Increased myofiber cross-sectional area (CSA). | Statistically significant increase |[1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
In Vitro Model: C2C12 Myotube Atrophy
This protocol describes the culture of C2C12 myoblasts, their differentiation into myotubes, and the induction of atrophy using dexamethasone (B1670325), a synthetic glucocorticoid.
4.1.1 Materials
-
C2C12 mouse myoblast cell line
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): DMEM with 2% Horse Serum and 1% Penicillin-Streptomycin.
-
Dexamethasone (DEX) stock solution (e.g., 10 mM in ethanol).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Phosphate-Buffered Saline (PBS).
4.1.2 Protocol
-
Cell Seeding: Culture C2C12 myoblasts in GM at 37°C and 5% CO₂. Once 80-90% confluent, trypsinize and seed cells into desired culture plates (e.g., 6-well plates) at a density that will achieve confluence within 48 hours.
-
Differentiation: Once cells reach 100% confluence, aspirate GM and wash once with PBS. Replace with DM to induce differentiation into myotubes.
-
Myotube Maturation: Culture the cells in DM for 4-5 days, replacing the medium every 48 hours. Mature, multinucleated myotubes should be visible.
-
Atrophy Induction and Treatment:
-
Prepare DM containing the desired final concentration of dexamethasone (e.g., 1 µM to 100 µM) to induce atrophy.[8][9][10]
-
Prepare separate treatment media containing both dexamethasone and the desired concentrations of this compound.
-
Aspirate the old DM from the mature myotubes and add the prepared DEX-containing or DEX + this compound-containing media. Include appropriate vehicle controls (e.g., ethanol (B145695) for DEX, DMSO for this compound).
-
-
Incubation: Incubate the treated myotubes for 24-48 hours.
-
Sample Collection: After incubation, cells can be harvested for protein (Western Blot) or RNA (qPCR) analysis. For protein, wash cells with ice-cold PBS and lyse with appropriate lysis buffer containing protease and phosphatase inhibitors.
Western Blotting for Phosphorylated Proteins
This protocol is for detecting the phosphorylation status of JNK and FOXO3a, and the total protein levels of atrogenes.
4.2.1 Materials
-
Cell lysate from treated myotubes.
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer (2x).
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and transfer apparatus.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk for blocking when detecting phosphoproteins, as it contains casein which can cause high background.
-
Primary Antibodies (diluted in 5% BSA/TBST):
-
Rabbit anti-phospho-JNK (Thr183/Tyr185)
-
Rabbit anti-total JNK
-
Rabbit anti-phospho-FOXO3a (Thr32)
-
Rabbit anti-total FOXO3a
-
Rabbit anti-Atrogin-1
-
Rabbit anti-MuRF-1
-
Mouse anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).
-
Enhanced Chemiluminescence (ECL) substrate.
4.2.2 Protocol
-
Protein Quantification: Determine protein concentration of cell lysates using a BCA assay.
-
Sample Preparation: Dilute lysates to equal concentrations. Add an equal volume of 2x Laemmli buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[11]
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step (4.2.2, step 7).
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize phospho-protein levels to total protein levels and target proteins to the loading control.
Quantitative RT-PCR (qPCR) for Atrogene Expression
This protocol is for measuring the mRNA expression levels of Atrogin-1 and MuRF-1.
4.3.1 Materials
-
RNA harvested from treated myotubes (using a kit like TRIzol or RNeasy).
-
cDNA synthesis kit.
-
SYBR Green or TaqMan qPCR master mix.
-
qPCR-grade water.
-
Forward and reverse primers for target genes (Atrogin-1, MuRF-1) and a housekeeping gene (e.g., Gapdh, Actb). Note: Specific primer sequences used in the primary study are required for exact replication.[12]
-
qPCR instrument.
4.3.2 Protocol
-
RNA Isolation: Isolate total RNA from cell lysates according to the manufacturer's protocol of the chosen kit. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix on ice. For each sample, combine qPCR master mix, forward and reverse primers (final concentration ~200-500 nM each), cDNA template, and qPCR-grade water.
-
qPCR Run: Perform the qPCR on a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Data Analysis: Determine the cycle threshold (Ct) for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Experimental Workflow Diagram
Caption: Workflow for in vitro analysis of this compound in C2C12 myotubes.
References
- 1. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression | EMBO Molecular Medicine [link.springer.com]
- 2. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression | EMBO Molecular Medicine [link.springer.com]
- 7. Identification of the MuRF1 Skeletal Muscle Ubiquitylome Through Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dexamethasone Treatment at the Myoblast Stage Enhanced C2C12 Myocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DEXAMETHASONE AND CORTICOSTERONE INDUCE SIMILAR, BUT NOT IDENTICAL, MUSCLE WASTING RESPONSES IN CULTURED L6 AND C2C12 MYOTUBES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. Excessive glucocorticoid-induced muscle MuRF1 overexpression is independent of Akt/FoXO1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
BML-260 as a DUSP22 Inhibitor: A Technical Overview for Drug Discovery Professionals
Introduction to DUSP22: A Key Regulator in Cellular Signaling
Dual-specificity phosphatase 22 (DUSP22), also known as JNK pathway-associated phosphatase (JKAP), is a critical enzyme that modulates various cellular processes by dephosphorylating both serine/threonine and tyrosine residues on its substrate proteins.[1] It plays a significant role in immunity, cancer, and has been identified as a regulator of skeletal muscle atrophy.[2][3][4] DUSP22 is known to inhibit T-cell receptor (TCR) signaling and has been implicated as a tumor suppressor gene in peripheral T-cell lymphomas.[5][6][7] Its primary signaling cascade involves the c-Jun N-terminal kinase (JNK) pathway, which is associated with a multitude of diseases.[1][2]
Recent research has highlighted DUSP22 as a novel therapeutic target for skeletal muscle wasting conditions like sarcopenia.[2][4] Elevated levels of DUSP22 are observed in patients with sarcopenia and in various models of muscle wasting.[2][3] Inhibition of DUSP22 has been shown to suppress the activation of the stress kinase JNK and its downstream target FOXO3a, a master regulator of muscle wasting.[2] This has spurred interest in the identification and characterization of potent and selective DUSP22 inhibitors, such as BML-260.
This compound: A Rhodanine-Based DUSP22 Inhibitor
This compound is a rhodanine-based small molecule that has been identified as a competitive inhibitor of DUSP22.[2] It has demonstrated therapeutic effects in multiple models of muscle wasting by targeting the DUSP22-JNK-FOXO3a signaling axis.[2][3]
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound against DUSP22 has been quantified, providing key data for its characterization. Molecular docking studies further support its interaction with the enzyme's active site.
| Parameter | Value | Assay Type | Reference |
| IC50 | 54 µM | DUSP22 Phosphatase Activity Assay | [2] |
| Binding Score (Vina) | -5.8 | Molecular Docking | [2] |
Mechanism of Action
This compound functions as a competitive inhibitor of DUSP22.[2] Molecular docking analysis indicates that this compound binds non-covalently to the active site of human DUSP22, specifically at residue Cys88.[2] This binding event obstructs the phosphatase's ability to dephosphorylate its substrates, thereby inhibiting its downstream signaling effects. The specificity of this compound has been demonstrated by its lack of inhibitory effect against the related atypical dual-specificity phosphatase, VH1-related (VHR) phosphatase.[2]
Signaling Pathway
DUSP22 is a negative regulator of the JNK signaling pathway. By inhibiting DUSP22, this compound leads to the suppression of JNK and its downstream effector FOXO3a, which is a key transcriptional activator of genes involved in muscle atrophy, such as MuRF-1 and atrogin-1.[2] This inhibition of the DUSP22-JNK-FOXO3a axis ultimately ameliorates skeletal muscle wasting.[2][3] Interestingly, these therapeutic effects occur without the activation of the PI3K-Akt pathway.[2]
Experimental Protocols
DUSP22 Phosphatase Activity Assay
A DUSP22 phosphatase activity assay is performed to determine the inhibitory effect of this compound. This assay measures the enzymatic activity of DUSP22 in the presence of varying concentrations of the inhibitor.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human DUSP22 is used as the enzyme source. A synthetic phosphopeptide, such as an epidermal growth factor receptor peptide labeled with 32P, serves as the substrate.[2]
-
Reaction Mixture: The reaction is typically carried out in a buffer solution containing the DUSP22 enzyme, the phosphopeptide substrate, and varying concentrations of this compound.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the dephosphorylation of the substrate by DUSP22.
-
Termination and Detection: The reaction is stopped, and the amount of free phosphate (B84403) (32P) released is quantified using a scintillation counter or other appropriate detection method.
-
Data Analysis: The percentage of DUSP22 inhibition is calculated for each concentration of this compound. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Molecular Docking Analysis
Molecular docking simulations are employed to predict the binding mode of this compound to the DUSP22 protein.
Methodology:
-
Protein and Ligand Preparation: The 3D structure of human DUSP22 is obtained from a protein database or generated through homology modeling. The 3D structure of this compound is generated and optimized.
-
Docking Simulation: A docking program (e.g., AutoDock Vina) is used to predict the binding poses of this compound within the active site of DUSP22. The program explores various conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The predicted binding poses are analyzed to identify the most favorable binding mode, characterized by a low binding energy (Vina score) and favorable intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with key residues in the active site, such as Cys88.[2]
Conclusion
This compound has emerged as a valuable tool for studying the function of DUSP22 and as a promising lead compound for the development of therapeutics targeting skeletal muscle wasting disorders. Its well-characterized inhibitory activity, mechanism of action, and demonstrated efficacy in preclinical models provide a solid foundation for further investigation and drug development efforts. The detailed experimental protocols and understanding of the DUSP22 signaling pathway are crucial for researchers and scientists aiming to build upon this knowledge and advance the development of novel treatments for conditions associated with DUSP22 dysregulation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GIST Scholar: Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression [scholar.gist.ac.kr]
- 4. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular alterations and tumor suppressive function of the DUSP22 (Dual Specificity Phosphatase 22) gene in peripheral T-cell lymphoma subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DUSP22 rearrangement is associated with a distinctive immunophenotype but not outcome in patients with systemic ALK-negative anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DUSP22 dual specificity phosphatase 22 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
BML-260: A Potent Inducer of UCP1 Expression and Browning in Adipocytes
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BML-260, a rhodanine (B49660) derivative, has emerged as a significant small molecule of interest in the field of metabolic research. Initially identified as an inhibitor of the dual-specific phosphatase JSP-1, recent studies have unveiled a novel, JSP-1-independent mechanism through which this compound potently stimulates the expression of Uncoupling Protein 1 (UCP1) in both brown and white adipocytes. This induction of UCP1, a key mediator of non-shivering thermogenesis, is associated with an increase in mitochondrial activity and a "browning" of white adipose tissue, highlighting the therapeutic potential of this compound in combating obesity and related metabolic disorders. This technical guide provides a comprehensive overview of the quantitative effects of this compound on UCP1 expression, detailed experimental protocols for its study, and an elucidation of the underlying signaling pathways.
Quantitative Effects of this compound on UCP1 Expression
This compound has been demonstrated to significantly increase UCP1 expression at both the mRNA and protein levels in a time-dependent manner in mature brown adipocytes.[1][2] Its effects have also been observed in white adipocytes, promoting a browning phenotype.
Table 1: In Vitro Upregulation of UCP1 in Brown Adipocytes by this compound
| Treatment Group | Duration | UCP1 mRNA Expression (Fold Change vs. DMSO) | UCP1 Protein Expression |
| This compound | 1 Day | Significant Increase | Increased |
| This compound | 2 Days | Further Significant Increase | Further Increased |
| This compound | 3 Days | Highest Significant Increase | Highest Increase |
| Isoproterenol (ISO) | 3 Days | Significant Increase | Increased |
| DMSO | 3 Days | Baseline | Baseline |
Data synthesized from Feng et al., 2019.[1][2]
Table 2: Induction of Browning in White Adipocytes by this compound
| Treatment Group | Duration | UCP1 mRNA Expression (Fold Change vs. DMSO) | Other Thermogenic Gene Expression (Pgc1α, Pparα) |
| This compound | 5 Days | ~2.5-fold increase | Stimulated |
| DMSO | 5 Days | Baseline | Baseline |
Data synthesized from Feng et al., 2019.[2][3]
Table 3: In Vivo Effects of this compound on UCP1 Expression in Subcutaneous White Adipose Tissue (iWAT)
| Treatment Group | Metric | Result |
| This compound (single local injection) | UCP1 mRNA Expression (vs. vehicle) | ~26-fold increase |
| This compound (single local injection) | UCP1 Protein Expression | Very significant increase |
| CL-316,243 (positive control) | UCP1 Protein Expression | Very significant increase |
Data synthesized from Feng et al., 2019.[3]
Experimental Protocols
The following protocols are based on methodologies described in the cited literature for studying the effects of this compound on adipocytes.[2][4]
In Vitro Adipocyte Culture, Differentiation, and Treatment
2.1.1 Brown Adipocyte Differentiation
-
Cell Source: Immortalized brown preadipocytes.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Induction (Day 0): Confluent preadipocytes are treated with a differentiation cocktail containing 0.5 mM IBMX, 125 nM indomethacin, 2 µg/ml dexamethasone, and 1 nM insulin.
-
Differentiation Maintenance (Day 2 onwards): The medium is replaced with a maintenance medium containing 1 nM insulin. The medium is changed every two days.
-
Mature Adipocytes: Cells are typically fully differentiated by day 7.
2.1.2 White Adipocyte Differentiation
-
Cell Source: Stromal vascular fraction (SVF) isolated from subcutaneous white adipose tissue of mice.
-
Differentiation Protocol: A similar induction and maintenance protocol as for brown adipocytes is followed.
2.1.3 this compound Treatment
-
Compound Preparation: this compound is dissolved in DMSO to create a stock solution.
-
Treatment of Mature Adipocytes: Mature adipocytes (day 7) are treated with this compound at a specified concentration (e.g., 10 µM) for various durations (e.g., 1, 2, or 3 days). Control cells are treated with an equivalent volume of DMSO. Isoproterenol (e.g., 1 µM) can be used as a positive control.
Gene Expression Analysis (RT-qPCR)
-
RNA Isolation: Total RNA is extracted from cultured adipocytes using a suitable kit (e.g., Qiagen RNeasy Mini kit).
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
Quantitative PCR: Real-time PCR is performed using a qPCR system with SYBR Green master mix and primers specific for UCP1 and a housekeeping gene (e.g., β-actin) for normalization.
Protein Expression Analysis (Western Blot)
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody against UCP1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A loading control, such as β-actin, should be used.
In Vivo this compound Administration
-
Animal Model: C57BL/6J mice are commonly used.
-
Administration: this compound is dissolved in a suitable vehicle (e.g., PBS). A single local injection is administered into the subcutaneous white adipose tissue.
-
Tissue Collection: After a specified period (e.g., 3 days), the adipose tissue is harvested for gene and protein expression analysis as described above.
Signaling Pathways and Experimental Workflows
The thermogenic effects of this compound in adipocytes are mediated through a signaling cascade that is independent of its previously known target, JSP-1.[2][4][5] Mechanistic studies have revealed that this compound activates the CREB, STAT3, and PPAR signaling pathways, which converge to upregulate UCP1 and other thermogenic genes.[2][4][5]
This compound Signaling Pathway for UCP1 Induction
Caption: this compound induced UCP1 expression signaling pathway.
In Vitro Experimental Workflow
Caption: In vitro workflow for this compound studies in adipocytes.
In Vivo Experimental Workflow
Caption: In vivo workflow for this compound studies in mice.
Conclusion
This compound represents a promising pharmacological tool for inducing UCP1 expression and promoting the browning of white adipocytes. Its mechanism of action, independent of JSP-1 and involving the activation of CREB, STAT3, and PPAR signaling, offers a novel avenue for therapeutic intervention in obesity and metabolic diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the physiological and therapeutic potential of this compound and similar compounds. Further studies are warranted to fully elucidate the complete mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression [thno.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression | Semantic Scholar [semanticscholar.org]
BML-260: A Technical Guide to its Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
BML-260, a rhodanine-based small molecule, has emerged as a significant modulator of key cellular signaling pathways. Initially identified as an inhibitor of the dual-specificity phosphatase JSP-1 (DUSP22), recent studies have unveiled a broader spectrum of activity, including the JSP-1-independent activation of thermogenesis in adipocytes. This technical guide provides an in-depth overview of the chemical properties, structure, and multifaceted biological activities of this compound, with a focus on its dual roles as a phosphatase inhibitor and a metabolic regulator. Detailed experimental protocols and visual representations of its signaling pathways are provided to support further research and drug development efforts in areas such as metabolic disorders and inflammatory diseases.
Chemical Properties and Structure
This compound is a synthetic organic compound belonging to the rhodanine (B49660) class. Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |
| Molecular Formula | C₁₇H₁₁NO₃S₂[1] |
| Molecular Weight | 341.40 g/mol [1] |
| CAS Number | 101439-76-3[1] |
| SMILES | O=C(O)c1ccc(n2c(=O)/c(=C/c3ccccc3)sc2=S)cc1 |
| Appearance | Light yellow to yellow solid |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 14.29 mg/mL (≥ 41.86 mM) |
Note: Solubility in DMSO may be enhanced by ultrasonic treatment and warming to 60°C. For in vivo applications, appropriate formulation is required.
Biological Activity and Mechanism of Action
This compound exhibits a dual mechanism of action, functioning as both a phosphatase inhibitor and an activator of key metabolic signaling pathways.
Inhibition of Dual-Specificity Phosphatase 22 (DUSP22/JSP-1)
This compound was initially characterized as a potent inhibitor of DUSP22, also known as JNK-stimulatory phosphatase-1 (JSP-1). DUSP22 is a member of the dual-specificity phosphatase family that can dephosphorylate both phosphotyrosine and phosphothreonine residues on its substrates, thereby playing a crucial role in regulating cellular signaling.
| Parameter | Value | Cell/Assay Type |
| IC₅₀ | 54 μM | In vitro DUSP22 phosphatase activity assay |
JSP-1-Independent Activation of UCP1 Expression and Thermogenesis
Subsequent research has demonstrated that this compound can stimulate the expression of Uncoupling Protein 1 (UCP1) in both brown and white adipocytes, leading to increased thermogenesis.[2] This effect is, at least in part, independent of its inhibitory activity on DUSP22.[2] The mechanism involves the activation of several key signaling pathways.
-
CREB (cAMP response element-binding protein) Pathway: this compound treatment leads to the phosphorylation and activation of CREB.[2]
-
STAT3 (Signal Transducer and Activator of Transcription 3) Pathway: this compound induces the phosphorylation and activation of STAT3.[2]
-
PPAR (Peroxisome Proliferator-Activated Receptor) Pathway: this compound activates PPAR signaling, a key regulator of lipid metabolism and adipogenesis.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro DUSP22 Phosphatase Activity Assay
This protocol is designed to quantify the inhibitory effect of this compound on DUSP22 phosphatase activity.
Materials:
-
Recombinant human DUSP22 enzyme
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or a phosphopeptide substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (DMSO) and a no-inhibitor control.
-
Add 20 µL of each this compound dilution or control to the wells of a 96-well plate.
-
Add 60 µL of the DUSP22 enzyme solution (at a predetermined optimal concentration) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the phosphatase substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH for pNPP).
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNPP) using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Adipocyte Differentiation and this compound Treatment
This protocol describes the differentiation of 3T3-L1 preadipocytes into mature adipocytes and their subsequent treatment with this compound.
Materials:
-
3T3-L1 preadipocytes
-
Growth medium (DMEM with 10% bovine calf serum)
-
Differentiation medium (DMEM with 10% fetal bovine serum (FBS), 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)
-
Maintenance medium (DMEM with 10% FBS and 10 µg/mL insulin)
-
This compound stock solution (in DMSO)
-
6-well plates
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in 6-well plates with growth medium and culture until they reach confluence.
-
Initiation of Differentiation (Day 0): Two days post-confluence, replace the growth medium with differentiation medium.
-
Maturation (Day 2): After 48 hours, replace the differentiation medium with maintenance medium.
-
Maintenance: Replace the maintenance medium every 2 days. Mature adipocytes with visible lipid droplets should be observed around day 8-10.
-
This compound Treatment: Once mature adipocytes are formed, replace the medium with fresh maintenance medium containing the desired concentration of this compound or vehicle (DMSO).
-
Incubation: Incubate the cells with this compound for the desired time period (e.g., 24-72 hours) before harvesting for downstream analysis.
Western Blot Analysis of Phosphorylated CREB and STAT3
This protocol details the detection of phosphorylated CREB (p-CREB) and phosphorylated STAT3 (p-STAT3) in this compound-treated adipocytes.
Materials:
-
This compound-treated and control adipocyte cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-CREB (Ser133), anti-CREB, anti-p-STAT3 (Tyr705), anti-STAT3, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control adipocytes with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of p-CREB and p-STAT3 to their respective total protein levels and the loading control.
Signaling Pathways and Workflows
The following diagrams illustrate the known signaling pathways modulated by this compound and a general experimental workflow for its characterization.
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for this compound characterization.
Conclusion
This compound is a versatile small molecule with significant potential for therapeutic applications. Its ability to inhibit DUSP22 and independently activate key metabolic signaling pathways, including CREB, STAT3, and PPAR, makes it a valuable tool for studying cellular regulation and a promising lead compound for the development of novel therapies for metabolic and inflammatory disorders. The detailed chemical information and experimental protocols provided in this guide are intended to facilitate further research into the multifaceted activities of this compound.
References
BML-260: A Technical Guide for Investigating JNK Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of cellular responses to a variety of stress stimuli, including inflammatory cytokines, environmental stressors, and growth factors.[1] Dysregulation of the JNK pathway has been implicated in a wide range of diseases, including neurodegenerative disorders, metabolic diseases, and cancer, making it a key target for therapeutic intervention.[2][3][4] BML-260, also known as BI-78D3, is a potent and selective inhibitor of JNK that serves as a valuable tool for elucidating the complex roles of this pathway in health and disease.[5][6][7][8][9] This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in studying JNK signaling.
This compound: Mechanism of Action and Specificity
This compound (BI-78D3) is a competitive inhibitor of JNK, meaning it competes with JNK substrates for binding to the kinase.[5][6][7][8][9] Specifically, it functions as a mimic of a peptide region derived from JNK-interacting protein-1 (JIP1), a scaffold protein that enhances JNK signaling.[10] By interfering with the interaction between JNK and its substrates, this compound effectively blocks the downstream signaling cascade.[7][10]
Recent research has also identified that this compound can target the dual-specificity phosphatase DUSP22, which in turn suppresses the activation of the stress kinase JNK and its downstream target FOXO3a, a key regulator of muscle wasting.[11][12][13][14]
Quantitative Data on this compound (BI-78D3)
| Parameter | Value | Notes |
| JNK Kinase Activity IC50 | 280 nM | The half maximal inhibitory concentration against JNK kinase activity.[5][6][7][8][9] |
| JIP1-JNK Binding IC50 | 500 nM | The half maximal inhibitory concentration for the binding of JNK to the D-domain of JIP1.[5][6][8] |
| Cell-based c-Jun Phosphorylation EC50 | 12.4 µM | The half maximal effective concentration for inhibiting TNF-α stimulated phosphorylation of c-Jun in cells.[5][10] |
| Selectivity vs. p38α | >100-fold | This compound is over 100 times less active against the structurally similar p38α MAPK.[5][6][7][8] |
| Selectivity vs. mTOR and PI3Kα | Inactive | This compound shows no activity against these unrelated protein kinases.[5][6][7][8] |
| Apparent Ki value | 200 nM | The apparent inhibition constant, indicating it is competitive with the JNK substrate ATF2.[5] |
JNK Signaling Pathway Overview
The JNK signaling pathway is a three-tiered kinase cascade. It is typically initiated by external stimuli that activate MAP kinase kinase kinases (MAPKKKs). These MAPKKKs then phosphorylate and activate MAP kinase kinases (MAPKKs), specifically MKK4 and MKK7.[3][15] Activated MKK4 and MKK7, in turn, phosphorylate and activate JNK.[3][15] Once activated, JNK translocates to the nucleus to phosphorylate and activate a variety of transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex.[3] This leads to the regulation of gene expression involved in various cellular processes such as apoptosis, inflammation, and cell proliferation.[1][16]
Caption: The JNK signaling cascade and the inhibitory action of this compound.
Experimental Protocols
In Vitro Kinase Assay (LanthaScreen™)
This protocol is adapted from methodologies used to characterize this compound's inhibitory activity.[5]
Objective: To determine the IC50 of this compound against JNK kinase activity.
Materials:
-
Recombinant JNK1 enzyme
-
ATF2 substrate
-
LanthaScreen™ Tb-anti-pATF2 antibody
-
Kinase buffer
-
This compound (BI-78D3) stock solution (in DMSO)
-
384-well plate
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the JNK1 enzyme and ATF2 substrate in the kinase buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the LanthaScreen™ Tb-anti-pATF2 antibody.
-
Incubate for 60 minutes to allow for antibody binding.
-
Read the plate on a fluorescence plate reader compatible with LanthaScreen™ TR-FRET.
-
Calculate the ratio of acceptor to donor emission and determine the IC50 value by plotting the inhibition curve.
Caption: Workflow for an in vitro JNK kinase assay using this compound.
Cell-Based c-Jun Phosphorylation Assay
This protocol is based on the methodology used to assess the cellular efficacy of this compound.[5][10]
Objective: To determine the EC50 of this compound in inhibiting TNF-α-induced c-Jun phosphorylation in cells.
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium
-
This compound (BI-78D3) stock solution (in DMSO)
-
TNF-α
-
Lysis buffer
-
Terbium-labeled anti-pc-Jun (pSer73) antibody
-
96-well plate
Procedure:
-
Seed HeLa cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with a serial dilution of this compound (e.g., 0.001 to 100 µM) for 60 minutes.[5]
-
Stimulate the cells with TNF-α (e.g., 2 ng/mL) for 30 minutes to induce JNK activation.[5]
-
Aspirate the medium and lyse the cells with lysis buffer containing the terbium-labeled anti-pc-Jun antibody.
-
Incubate the plate to allow for cell lysis and antibody binding.
-
Read the plate on a fluorescence plate reader to measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
Calculate the EC50 value by plotting the dose-response curve.
In Vivo Studies in a Mouse Model of Type II Diabetes
This protocol is a summary of in vivo experiments demonstrating the therapeutic potential of this compound.[5][6][8][10]
Objective: To evaluate the effect of this compound on insulin (B600854) sensitivity in a mouse model of type II diabetes.
Animal Model: Insulin-insensitive mice.
Procedure:
-
Administer a single intravenous injection of this compound (e.g., 25 mg/kg) or vehicle control to the mice.[5]
-
After 30 minutes, inject insulin.[5]
-
Measure blood glucose levels at various time points post-insulin injection.
-
Analyze the data to determine if this compound treatment leads to a statistically significant reduction in blood glucose levels compared to the vehicle control group.[5]
Logical Relationship of this compound as a JNK Inhibitor
The utility of this compound as a research tool and potential therapeutic agent stems from its specific mechanism of action and its demonstrated efficacy in both in vitro and in vivo settings.
Caption: The logical framework for this compound's application in JNK research.
Conclusion
This compound (BI-78D3) is a well-characterized, potent, and selective JNK inhibitor. Its defined mechanism of action and proven efficacy in various experimental models make it an indispensable tool for researchers investigating the physiological and pathological roles of the JNK signaling pathway. The data and protocols presented in this guide offer a comprehensive resource for the effective utilization of this compound in both basic research and drug development endeavors.
References
- 1. anygenes.com [anygenes.com]
- 2. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. paulogentil.com [paulogentil.com]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BI 78D3 | JNK/c-Jun | Tocris Bioscience [tocris.com]
- 7. selleckchem.com [selleckchem.com]
- 8. rndsystems.com [rndsystems.com]
- 9. adooq.com [adooq.com]
- 10. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression | EMBO Molecular Medicine [link.springer.com]
- 12. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression | EMBO Molecular Medicine [link.springer.com]
- 13. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide on the Role of BML-260 in Thermogenesis and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
BML-260, a rhodanine (B49660) derivative initially identified as a potent inhibitor of the dual-specificity phosphatase JSP-1 (DUSP22), has emerged as a significant modulator of energy metabolism.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's role in promoting thermogenesis and regulating metabolic processes. It details the compound's effects on Uncoupling Protein 1 (UCP1) expression, mitochondrial activity, and the underlying signaling pathways. This document synthesizes key quantitative data from preclinical studies, outlines detailed experimental protocols, and presents visual representations of the molecular mechanisms and experimental workflows to support further research and drug development efforts in the context of obesity and metabolic disorders.
Introduction
Obesity and associated metabolic diseases represent a growing global health crisis. A promising therapeutic strategy involves the activation of brown adipose tissue (BAT) and the "browning" of white adipose tissue (WAT), processes largely driven by the expression of Uncoupling Protein 1 (UCP1).[2][3] UCP1 dissipates the mitochondrial proton gradient, uncoupling it from ATP synthesis to generate heat, thereby increasing energy expenditure. The identification of small molecules that can safely and effectively induce UCP1 expression is a key objective in metabolic disease research.
This compound has been identified as a potent stimulator of UCP1 expression in both brown and white adipocytes.[1][2][3][4] Notably, its effects on thermogenesis are independent of its previously characterized role as a JSP-1/DUSP22 inhibitor.[1][2][3][5] This guide will delve into the core mechanisms of this compound's metabolic actions.
Core Mechanism of Action
This compound enhances thermogenesis primarily by upregulating UCP1 expression and boosting mitochondrial function in adipocytes.[1][2][4] This leads to an increase in cellular respiration and heat generation.
Upregulation of UCP1 and Thermogenic Genes
-
In Vitro Effects: Treatment of mature brown adipocytes with this compound leads to a significant, time-dependent increase in UCP1 mRNA and protein levels.[6] This effect is also observed in white adipocytes, indicating that this compound can induce a "browning" phenotype.[7] In addition to UCP1, this compound stimulates the expression of other thermogenic genes such as Pgc1α and Pparα in white adipocytes.[7]
-
In Vivo Effects: Direct injection of this compound into the subcutaneous white adipose tissue of mice results in a marked increase in UCP1 protein expression, comparable to the effects of the known β3-adrenergic agonist CL-316243.[7] This is accompanied by histological changes characteristic of browning, including smaller lipid droplets.[7]
Enhancement of Mitochondrial Activity
This compound treatment significantly enhances mitochondrial function. This is evidenced by:
-
Increased Oxidative Phosphorylation (OXPHOS): this compound upregulates genes involved in the mitochondrial electron transport chain (complexes I-V) and increases the protein expression of OXPHOS components.[1][5][7]
-
Increased Oxygen Consumption: Adipocytes treated with this compound exhibit higher rates of oxygen consumption.[4]
-
Mitochondrial Biogenesis: The compound increases the ratio of mitochondrial DNA to nuclear DNA, suggesting an increase in mitochondrial number.[4]
-
ATP Production: While promoting uncoupling, this compound treatment has also been associated with changes in ATP production levels in brown adipocytes.[4]
Signaling Pathways
The thermogenic effects of this compound are mediated through a multi-pathway mechanism that is independent of JSP-1 inhibition.[1][2][3] Key signaling pathways activated by this compound include CREB, STAT3, and PPAR.[1][2]
-
CREB and STAT3 Activation: this compound treatment leads to the phosphorylation and activation of both CREB (cAMP response element-binding protein) and STAT3 (Signal Transducer and Activator of Transcription 3) in brown adipocytes and adipose tissue.[1] These transcription factors are known regulators of UCP1 expression.
-
PPAR Pathway Involvement: The effects of this compound on UCP1 upregulation are partially dependent on the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway. Co-treatment with PPAR inhibitors (GSK3787 for PPARδ, GW9662 for PPARγ/α, and T0070907 for PPARγ) attenuates the this compound-induced increase in UCP1.[1]
-
JSP-1 Independence: Originally characterized as a JSP-1 (DUSP22) inhibitor, studies have shown that this compound's thermogenic effects are not mediated by this mechanism.[1][5] Knockout of the Dusp22 gene does not prevent this compound from upregulating UCP1, and the compound does not significantly alter the phosphorylation of JNK, a downstream target of JSP-1.[5]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound signaling pathway for UCP1 upregulation.
Experimental Workflow Diagram
Caption: General experimental workflow for this compound studies.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound's metabolic effects.
Table 1: In Vitro Effects of this compound on Adipocytes
| Parameter | Cell Type | Treatment | Result | Reference |
| UCP1 mRNA Expression | Brown Adipocytes | This compound (3 days) | Significant increase (time-dependent) | [6] |
| UCP1 Protein Expression | Brown Adipocytes | This compound (3 days) | Significant increase (time-dependent) | [6] |
| UCP1 mRNA Expression | White Adipocytes | This compound (5 days) | ~2.5-fold increase | [7] |
| Pgc1α mRNA Expression | White Adipocytes | This compound (5 days) | Significant increase | [7] |
| Pparα mRNA Expression | White Adipocytes | This compound (5 days) | Significant increase | [7] |
| Oxygen Consumption | Brown Adipocytes | This compound (3 days) | Significant increase | [4] |
| mtDNA/nuDNA Ratio | Brown Adipocytes | This compound (3 days) | Significant increase | [4] |
Table 2: In Vivo Effects of this compound in Mice
| Parameter | Tissue | Treatment | Result | Reference |
| UCP1 Protein Expression | Subcutaneous WAT | This compound (single in situ injection) | Very significant increase | [7] |
| OXPHOS Protein Expression | Subcutaneous WAT | This compound (single in situ injection) | Significant increase | [7] |
| Body Temperature | - | This compound treated mice during cold challenge | Maintained higher core body temperature | [7] |
Detailed Experimental Protocols
Adipocyte Culture and Differentiation
-
Cell Source: Immortalized brown or white pre-adipocytes are cultured in high-glucose Dulbecco's Modified Eagle Medium (DMEM).[7]
-
Growth Medium: DMEM is supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation Induction: To induce differentiation, confluent pre-adipocytes are treated with an induction cocktail containing DMEM with 10% FBS, 1 μM dexamethasone, 0.5 mM isobutylmethylxanthine (IBMX), 125 μM indomethacin, and 1 μM insulin.
-
Maintenance: After 2-3 days, the induction medium is replaced with a maintenance medium (DMEM with 10% FBS and 1 μM insulin), which is changed every 2 days. Mature, lipid-droplet-filled adipocytes are typically observed after 7-10 days.[1]
In Vitro this compound Treatment
-
Compound Preparation: this compound is dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution.
-
Treatment: On day 7-10 of differentiation, mature adipocytes are treated with this compound at a specified concentration (e.g., 10 μM) or with vehicle control (DMSO). Isoproterenol (ISO) is often used as a positive control.[6]
-
Duration: Cells are treated for a specified period (e.g., 1 to 5 days) before being harvested for analysis.[1][6][7]
RNA Isolation and Real-Time Quantitative PCR (qPCR)
-
RNA Extraction: Total RNA is isolated from harvested adipocytes using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit.
-
qPCR Reaction: qPCR is performed using a SYBR Green master mix on a real-time PCR system. Gene expression is normalized to a housekeeping gene (e.g., 36B4).
Western Blot Analysis
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay.
-
Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies (e.g., anti-UCP1, anti-OXPHOS cocktail, anti-p-CREB, anti-CREB) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Signals are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo In Situ Drug Injection
-
Animals: Male C57BL/6 mice are used.[2]
-
Anesthesia: Mice are anesthetized prior to the procedure.
-
Injection: this compound, dissolved in a vehicle (e.g., DMSO + PBS + 5% Tween 80), is injected directly into the subcutaneous white adipose tissue (inguinal WAT).[1]
-
Post-Injection: Mice are monitored, and tissues are harvested for analysis after a specified time (e.g., 3 days).[7]
Broader Implications and Future Directions
The discovery of this compound's potent, JSP-1-independent thermogenic activity opens new avenues for the development of anti-obesity therapeutics.[2][3] Its ability to induce browning in white adipose tissue is particularly promising. Future research should focus on:
-
Target Identification: Elucidating the direct molecular target(s) of this compound that mediate the activation of CREB, STAT3, and PPAR pathways.
-
Pharmacokinetics and Safety: Conducting comprehensive pharmacokinetic, pharmacodynamic, and toxicology studies to assess the systemic effects and safety profile of this compound.
-
Efficacy in Disease Models: Evaluating the long-term efficacy of this compound in diet-induced obesity and other metabolic disease models.
While this compound also shows potential in ameliorating skeletal muscle wasting by inhibiting DUSP22, its dual functionality requires careful characterization to harness its therapeutic potential effectively.[8][9]
Conclusion
This compound is a compelling small molecule that promotes thermogenesis and enhances metabolism through the upregulation of UCP1 and mitochondrial activity. Its mechanism of action, involving the coordinated activation of CREB, STAT3, and PPAR signaling pathways, provides a strong foundation for its further investigation as a potential therapeutic agent for obesity and related metabolic disorders. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing the field of metabolic drug discovery.
References
- 1. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression [thno.org]
- 2. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression | EMBO Molecular Medicine [link.springer.com]
- 9. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pleiotropic Effects of BML-260
For Researchers, Scientists, and Drug Development Professionals
BML-260, a rhodanine-based small molecule, has emerged as a compound with significant pleiotropic effects, demonstrating therapeutic potential in distinct and critical physiological areas: metabolic regulation through thermogenesis and the prevention of skeletal muscle wasting. Initially identified as an inhibitor of the dual-specificity phosphatase JSP-1 (also known as DUSP22), recent research has unveiled a more complex pharmacological profile, revealing both JSP-1-independent and DUSP22-dependent mechanisms of action. This guide provides a comprehensive overview of the multifaceted activities of this compound, detailing its impact on key signaling pathways, summarizing quantitative findings, and outlining the experimental protocols utilized in these discoveries.
I. Modulation of Thermogenesis in Adipocytes
This compound has been identified as a potent stimulator of Uncoupling Protein 1 (UCP1) expression in both brown and white adipocytes, thereby promoting thermogenesis. This action suggests a potential therapeutic application for this compound in combating obesity and related metabolic disorders.[1][2][3]
While initially presumed to act through inhibition of JSP-1, studies have demonstrated that the thermogenic effects of this compound are independent of this phosphatase.[1][2] Instead, this compound treatment leads to the activation of several key signaling pathways that converge on the upregulation of UCP1 and other thermogenic genes.[1][2][4] The primary pathways implicated are:
-
CREB (cAMP response element-binding protein) Signaling: this compound treatment results in an increase in the phosphorylation of CREB (p-CREB).[1]
-
STAT3 (Signal Transducer and Activator of Transcription 3) Signaling: An increase in phosphorylated STAT3 (p-STAT3) is observed following this compound administration.[1]
-
PPAR (Peroxisome Proliferator-Activated Receptor) Signaling: The PPAR pathway is also activated in response to this compound.[1][4]
These pathways collectively contribute to the enhanced expression of UCP1 and the activation of genes involved in oxidative phosphorylation and mitochondrial function.[1][2]
The following table summarizes the observed effects of this compound on UCP1 expression in adipocytes.
| Cell Type | Treatment | Fold Change in UCP1 mRNA | Fold Change in UCP1 Protein | Reference |
| Brown Adipocytes | This compound (3 days) | Significant Increase | Comparable to Isoproterenol | [1] |
| White Adipocytes | This compound (5 days) | Significant Increase | Significant Increase | [1] |
UCP1 Expression Analysis in Adipocytes:
-
Cell Culture and Differentiation: Brown and white pre-adipocytes are cultured and differentiated into mature adipocytes.
-
Compound Treatment: Mature adipocytes are treated with this compound or a vehicle control (DMSO) for specified durations (e.g., 1-5 days). Isoproterenol is often used as a positive control for UCP1 induction.[1]
-
RNA Isolation and qPCR: Total RNA is extracted from the adipocytes, reverse-transcribed into cDNA, and quantitative PCR is performed to measure the relative mRNA expression levels of UCP1 and other thermogenic genes.
-
Protein Extraction and Western Blotting: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for UCP1 and loading controls (e.g., actin, tubulin) to assess protein expression levels.[1]
Caption: this compound signaling in adipocytes.
II. Amelioration of Skeletal Muscle Wasting
This compound has also been shown to be effective in preventing skeletal muscle wasting (atrophy) in various models, including those for sarcopenia and glucocorticoid-induced atrophy.[5][6][7][8] This effect is particularly significant as there are currently no approved drug therapies for these conditions.[5][6][7]
In skeletal muscle, this compound's primary target is the dual-specificity phosphatase DUSP22.[5][6] By inhibiting DUSP22, this compound sets off a signaling cascade that prevents the activation of key factors driving muscle atrophy. This mechanism is independent of the PI3K-Akt pathway, a common target in muscle hypertrophy.[5][6] The key steps are:
-
DUSP22 Inhibition: this compound directly inhibits the phosphatase activity of DUSP22.[5][6]
-
JNK Suppression: DUSP22 is known to activate the stress-regulated kinase JNK. Therefore, inhibition of DUSP22 by this compound leads to the suppression of JNK activation.[5][6]
-
FOXO3a Downregulation: JNK activation typically leads to the upregulation of the transcription factor FOXO3a, a master regulator of muscle atrophy genes (atrogenes) such as Atrogin-1 and MuRF-1. By suppressing JNK, this compound prevents the upregulation of FOXO3a and its downstream targets.[5][6]
The following tables summarize the key quantitative findings related to this compound's effects on skeletal muscle.
Table 1: In Vitro DUSP22 Inhibition
| Parameter | Value | Reference |
| IC50 for DUSP22 | 54 µM | [5][6] |
Table 2: Effects on Muscle Wasting Models
| Model | Treatment | Outcome | Quantitative Change | Reference |
| Dexamethasone-induced Myotube Atrophy | This compound | Downregulation of atrogenes | Atrogin-1 and MuRF-1 expression reduced | [5][6] |
| Aged Mice (Sarcopenia) | This compound | Increased muscle strength | >20% increase in grip strength | [5][6][7] |
| Dexamethasone-treated Mice | This compound | Recovery of body weight | Significant recovery | [5][6] |
| Dexamethasone-treated Mice | This compound | Improved muscle performance | Significant recovery on rotarod | [5][6] |
Dexamethasone-Induced Muscle Atrophy Model (In Vivo):
-
Animal Model: Mice are treated with dexamethasone (B1670325) (Dex) to induce skeletal muscle wasting.
-
Compound Administration: A cohort of Dex-treated mice is co-treated with this compound. Control groups include vehicle-treated and Dex-only treated animals.
-
Functional Assessment: Muscle function is assessed using tests such as grip strength and rotarod performance.[5][6]
-
Tissue Collection and Analysis: At the end of the treatment period, skeletal muscles (e.g., tibialis anterior, gastrocnemius) are harvested for analysis.
-
Gene and Protein Expression Analysis: qPCR and Western blotting are used to measure the expression of DUSP22, atrogenes (Atrogin-1, MuRF-1), and components of the JNK and FOXO3a signaling pathways.
Myotube Atrophy Assay (In Vitro):
-
Cell Culture: Myoblasts (e.g., C2C12 cells) are differentiated into myotubes.
-
Induction of Atrophy: Myotubes are treated with dexamethasone to induce atrophy.
-
This compound Treatment: Dexamethasone-treated myotubes are co-treated with this compound.
-
Morphological Analysis: Myotube diameter is measured to assess the extent of atrophy.
-
Protein Synthesis Assay: Protein synthesis rates are measured to determine the effect of this compound on this process.[5][6]
-
Gene Expression Analysis: qPCR is performed to analyze the expression of atrogenes.[5][6]
Caption: this compound signaling in skeletal muscle.
Conclusion
The pleiotropic effects of this compound highlight its potential as a versatile therapeutic agent. Its ability to promote thermogenesis through JSP-1-independent activation of CREB, STAT3, and PPAR signaling pathways in adipocytes presents a promising strategy for the treatment of obesity. Concurrently, its capacity to ameliorate skeletal muscle wasting by inhibiting the DUSP22-JNK-FOXO3a axis offers a novel approach for addressing sarcopenia and other muscle atrophy disorders. Further research and development of this compound and its analogs could lead to new treatments for these prevalent and debilitating conditions.
References
- 1. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression [thno.org]
- 2. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression. | Sigma-Aldrich [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression | EMBO Molecular Medicine [link.springer.com]
- 7. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression | EMBO Molecular Medicine [link.springer.com]
- 8. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
BML-260 Protocol for In Vitro Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
BML-260 is a rhodanine-based small molecule with multifaceted biological activities, making it a valuable tool for in vitro cell culture research. Initially identified as an inhibitor of the dual-specificity phosphatase JSP-1, further studies have revealed its broader and more complex mechanisms of action. This compound has emerged as a potent modulator of key cellular processes, including adipocyte differentiation and thermogenesis, as well as skeletal muscle atrophy.
In the context of adipocytes, this compound has been shown to significantly increase the expression of Uncoupling Protein 1 (UCP1), a key regulator of thermogenesis, in both brown and white adipocytes. This effect is independent of JSP-1 inhibition and is mediated, at least in part, through the activation of the CREB, STAT3, and PPAR signaling pathways.[1][2][3] This makes this compound a compound of interest for studying adipocyte browning and developing potential therapeutics for obesity and metabolic diseases.
Furthermore, this compound has been identified as an inhibitor of the dual-specificity phosphatase 22 (DUSP22). By inhibiting DUSP22, this compound can prevent skeletal muscle wasting. This is achieved through the modulation of the JNK-FOXO3a signaling axis, which plays a crucial role in muscle protein degradation.[4] This positions this compound as a promising lead compound for the development of therapies for sarcopenia and other muscle wasting disorders.
These application notes provide detailed protocols for the use of this compound in in vitro cell culture models of adipocyte differentiation and muscle atrophy, along with data presentation and visualization of the relevant signaling pathways.
Data Presentation
Table 1: Effect of this compound on Gene Expression in Adipocytes
| Gene | Cell Type | This compound Concentration | Treatment Duration | Change in Expression | Reference |
| UCP1 | Brown Adipocytes | 10 µM | 1-3 days | Significant Increase | [1] |
| UCP1 | White Adipocytes | 10 µM | 5 days | Significant Increase | [1][5] |
| Pgc1α | White Adipocytes | 10 µM | 5 days | Increase | [1] |
| Pparα | White Adipocytes | 10 µM | 5 days | Increase | [1] |
Table 2: Effect of this compound on Gene Expression in C2C12 Myotubes (Dexamethasone-Induced Atrophy Model)
| Gene | This compound Concentration | Treatment Duration | Change in Expression (relative to Dexamethasone (B1670325) control) | Reference |
| Atrogin-1 | Not Specified | Not Specified | Downregulated | [6] |
| MuRF-1 | Not Specified | Not Specified | Downregulated | [6] |
Experimental Protocols
Protocol 1: Induction of UCP1 Expression in Differentiated Adipocytes
This protocol describes the use of this compound to induce UCP1 expression in differentiated brown and white adipocytes.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
Preadipocyte cell line (e.g., murine brown or white preadipocytes)
-
Preadipocyte growth medium
-
Adipocyte differentiation medium
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA extraction and qPCR analysis
-
Reagents for protein extraction and Western blot analysis
Procedure:
-
Cell Seeding and Differentiation:
-
Seed preadipocytes in a suitable culture vessel and grow to confluence in preadipocyte growth medium.
-
Induce differentiation by replacing the growth medium with adipocyte differentiation medium. Culture for 7-10 days to allow for full differentiation into mature adipocytes.
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.
-
Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.
-
-
This compound Treatment:
-
On the day of treatment, dilute the this compound stock solution to the desired final concentration (e.g., 10 µM) in fresh adipocyte differentiation medium.
-
Remove the old medium from the differentiated adipocytes and replace it with the this compound containing medium.
-
For brown adipocytes, treat for 1, 2, or 3 days.[1] For white adipocytes, treat for 5 days.[1][5] Include a vehicle control (DMSO) at the same final concentration as the this compound treatment.
-
-
Analysis of Gene and Protein Expression:
-
RNA Analysis: At the end of the treatment period, wash the cells with PBS and lyse them for RNA extraction. Perform reverse transcription and quantitative PCR (qPCR) to analyze the expression levels of UCP1 and other target genes.
-
Protein Analysis: Wash the cells with PBS and lyse them in a suitable lysis buffer for protein extraction. Perform Western blot analysis to determine the protein levels of UCP1.
-
Protocol 2: Prevention of Myotube Atrophy in C2C12 Cells
This protocol describes the use of this compound to prevent dexamethasone-induced atrophy in C2C12 myotubes.
Materials:
-
This compound (powder)
-
DMSO (cell culture grade)
-
C2C12 myoblast cell line
-
Growth medium (e.g., DMEM with 10% FBS)
-
Differentiation medium (e.g., DMEM with 2% horse serum)
-
Dexamethasone
-
PBS
-
Reagents for RNA extraction and qPCR analysis
-
Reagents for protein extraction and Western blot analysis
-
Reagents for immunofluorescence staining (optional)
Procedure:
-
C2C12 Myoblast Differentiation:
-
Seed C2C12 myoblasts in a suitable culture vessel and grow to approximately 80-90% confluence in growth medium.
-
Induce differentiation by switching to differentiation medium. Culture for 4-6 days, replacing the medium every 2 days, until multinucleated myotubes are formed.
-
-
Induction of Myotube Atrophy and this compound Treatment:
-
Prepare a stock solution of dexamethasone in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Prepare a working solution of dexamethasone in differentiation medium to induce atrophy (e.g., 100 µM).
-
Prepare a working solution of this compound in differentiation medium. The optimal concentration should be determined empirically, but a starting point in the low micromolar range is recommended.
-
Treat the differentiated myotubes with one of the following conditions:
-
Vehicle control (e.g., DMSO)
-
Dexamethasone alone
-
Dexamethasone + this compound
-
-
Incubate the cells for the desired period (e.g., 24-48 hours).
-
-
Analysis of Myotube Atrophy:
-
Gene Expression Analysis: At the end of the treatment, extract RNA and perform qPCR to analyze the expression of atrophy-related genes such as Atrogin-1 and MuRF1.[6]
-
Protein Expression Analysis: Extract protein and perform Western blot to analyze the protein levels of Atrogin-1 and MuRF-1.[6]
-
Morphological Analysis (Optional): Fix and stain the myotubes (e.g., with an antibody against myosin heavy chain) to visualize myotube morphology and measure their diameter.
-
Signaling Pathways and Experimental Workflows
Caption: this compound signaling in adipocytes.
Caption: this compound signaling in myotubes.
Caption: Adipocyte differentiation workflow.
Caption: Myotube atrophy workflow.
References
- 1. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression [thno.org]
- 2. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression | Semantic Scholar [semanticscholar.org]
- 4. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PMC [pmc.ncbi.nlm.nih.gov]
Effective Concentration of BML-260 for the Amelioration of Myotube Atrophy
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the fields of muscle biology, sarcopenia, and cachexia.
Introduction
Skeletal muscle wasting, a debilitating condition associated with aging (sarcopenia), chronic diseases (e.g., cancer cachexia), and glucocorticoid therapy, presents a significant unmet medical need. A key molecular mechanism implicated in muscle atrophy is the upregulation of atrogenes, such as Atrogin-1 and MuRF-1, which are transcriptionally controlled by the Forkhead box O3 (FOXO3a) transcription factor. Recent research has identified Dual Specificity Phosphatase 22 (DUSP22) as a novel positive regulator of FOXO3a-mediated muscle wasting. The small molecule BML-260, a rhodanine-based compound, has been identified as an inhibitor of DUSP22, offering a promising therapeutic strategy to combat muscle atrophy. This document provides detailed protocols and effective concentrations for utilizing this compound in in vitro myotube models of muscle atrophy.
Mechanism of Action
This compound ameliorates skeletal muscle wasting by targeting the DUSP22-JNK-FOXO3a signaling axis.[1][2][3][4] In atrophic conditions, the expression of DUSP22 is elevated. DUSP22 activates the stress-regulated c-Jun N-terminal kinase (JNK), which in turn promotes the activity of FOXO3a, a master regulator of atrogene expression.[1][2][3] By inhibiting DUSP22, this compound suppresses the JNK-FOXO3a pathway, leading to a downregulation of atrogenes and subsequent prevention of myotube atrophy.[1] Notably, this therapeutic effect occurs independently of the PI3K-Akt pathway, a canonical regulator of muscle mass.[1][2]
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound and its observed effects in C2C12 myotubes undergoing dexamethasone (Dex)-induced atrophy.
Table 1: Effective Concentration of this compound in C2C12 Myotubes
| Parameter | Value | Reference |
| Cell Line | C2C12 Mouse Myoblasts | [1] |
| Atrophy Inducer | Dexamethasone (Dex) | [1] |
| This compound Concentration | 10 µM | [1] |
| Treatment Duration | 24 hours | [1] |
Table 2: Effects of this compound on Dexamethasone-Induced Myotube Atrophy
| Measurement | Control (Dex) | This compound (10 µM) + Dex | Outcome | Reference |
| Myotube Diameter | Reduced | Maintained | Prevention of atrophy | [1] |
| Atrogin-1 mRNA Expression | Upregulated | Downregulated | Inhibition of atrogene expression | [1] |
| MuRF-1 mRNA Expression | Upregulated | Downregulated | Inhibition of atrogene expression | [1] |
| Atrogin-1 Protein Level | Increased | Reduced | Reduction of atrogene protein | [1] |
| MuRF-1 Protein Level | Increased | Reduced | Reduction of atrogene protein | [1] |
| DUSP22 Protein Level | Increased | Reduced | Downregulation of target protein | [1] |
| Protein Synthesis | Reduced | Maintained | Prevention of anabolic inhibition | [1] |
Experimental Protocols
This section provides detailed protocols for inducing myotube atrophy and testing the efficacy of this compound.
Protocol 1: C2C12 Cell Culture and Differentiation
-
Cell Line: C2C12 mouse myoblasts.
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
-
Culture Conditions: Maintain cells in GM at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Plate C2C12 myoblasts at a suitable density to reach 80-90% confluence.
-
Differentiation: To induce differentiation into myotubes, replace the GM with Differentiation Medium (DM), which consists of DMEM supplemented with 2% horse serum and 1% Penicillin/Streptomycin.
-
Incubation: Culture the cells in DM for 4-5 days to allow for the formation of mature, multinucleated myotubes.
Protocol 2: Dexamethasone-Induced Myotube Atrophy and this compound Treatment
-
Prepare Treatment Media:
-
Control: Standard DMEM.
-
Dexamethasone (Dex) Group: Prepare a 10 µM solution of dexamethasone in DMEM.
-
This compound + Dex Group: Prepare a solution containing 10 µM this compound and 10 µM dexamethasone in DMEM.
-
-
Treatment: After 4-5 days of differentiation, replace the DM with the respective treatment media.
-
Incubation: Incubate the myotubes for 24 hours at 37°C and 5% CO2.
-
Analysis: Following the 24-hour treatment, proceed with downstream analyses.
Protocol 3: Analysis of Myotube Atrophy
-
Myotube Diameter Measurement:
-
Capture images of myotubes from multiple random fields for each treatment group using a microscope.
-
Using image analysis software (e.g., ImageJ), measure the diameter of at least 50-100 individual myotubes per group.
-
Calculate the average myotube diameter for each group and perform statistical analysis. A significant decrease in diameter in the Dex group compared to the control, and a rescue of this phenotype in the this compound + Dex group, indicates efficacy.
-
-
Gene Expression Analysis (qPCR):
-
Isolate total RNA from the myotubes using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA templates.
-
Perform quantitative real-time PCR (qPCR) using primers specific for atrogenes (e.g., Atrogin-1/MAFbx, MuRF-1) and a housekeeping gene for normalization (e.g., GAPDH).
-
Analyze the relative gene expression levels to determine the effect of this compound on atrogene transcription.
-
-
Protein Analysis (Western Blot):
-
Lyse the myotubes and collect protein extracts.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against Atrogin-1, MuRF-1, DUSP22, and a loading control (e.g., GAPDH or α-tubulin).
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
Quantify band intensities to determine the effect of this compound on protein levels.
-
This compound demonstrates significant efficacy in preventing dexamethasone-induced myotube atrophy in vitro at a concentration of 10 µM. The provided protocols offer a robust framework for researchers to investigate the therapeutic potential of this compound and other DUSP22 inhibitors in the context of skeletal muscle wasting. These application notes serve as a valuable resource for designing and executing experiments aimed at the discovery and development of novel therapeutics for sarcopenia and related disorders.
References
- 1. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression | EMBO Molecular Medicine [link.springer.com]
- 2. researchgate.net [researchgate.net]
- 3. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression | EMBO Molecular Medicine [link.springer.com]
- 4. Dexamethasone Treatment at the Myoblast Stage Enhanced C2C12 Myocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BML-260 Administration in Mouse Models of Sarcopenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcopenia, the age-related decline in muscle mass and function, presents a significant and growing challenge to healthy aging. The lack of approved pharmacological interventions underscores the urgent need for novel therapeutic strategies. Recent research has identified Dual Specificity Phosphatase 22 (DUSP22) as a key regulator of skeletal muscle wasting.[1][2][3][4][5] BML-260, a small molecule inhibitor of DUSP22, has emerged as a promising therapeutic candidate for ameliorating sarcopenia.[1][2][3]
These application notes provide a comprehensive overview of the administration of this compound in mouse models of sarcopenia, detailing its mechanism of action, experimental protocols, and key findings. The information is intended to guide researchers in designing and executing studies to further evaluate the therapeutic potential of this compound and similar compounds.
Mechanism of Action
This compound exerts its therapeutic effects by targeting the DUSP22-JNK-FOXO3a signaling axis, a critical pathway in skeletal muscle wasting.[1][2][3] In sarcopenic conditions, DUSP22 is upregulated, leading to the activation of c-Jun N-terminal kinase (JNK).[1][2][3] Activated JNK, in turn, promotes the activity of Forkhead box protein O3a (FOXO3a), a master regulator of muscle atrophy genes, including atrogin-1 and MuRF-1.[1][2][3] this compound inhibits DUSP22, thereby suppressing the JNK-FOXO3a pathway and preventing the downstream cascade of muscle protein degradation.[1][2][3] This mechanism operates independently of the Akt signaling pathway.[1]
Signaling Pathway Diagram
References
- 1. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression | EMBO Molecular Medicine [link.springer.com]
- 4. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression | EMBO Molecular Medicine [link.springer.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for BML-260 Mediated Adipocyte Browning
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BML-260 to induce the browning of white adipocytes, a process with significant therapeutic potential for combating obesity and related metabolic disorders. The protocols outlined below are based on established research and provide detailed methodologies for in vitro and in vivo applications.
Introduction
This compound, a rhodanine (B49660) derivative, has been identified as a potent stimulator of Uncoupling Protein 1 (UCP1) expression in both brown and white adipocytes.[1][2][3][4] Increased UCP1 expression is a hallmark of adipocyte browning, a process where white adipose tissue (WAT) develops characteristics of brown adipose tissue (BAT), leading to increased energy expenditure through thermogenesis. Mechanistic studies have revealed that this compound exerts its effects independently of its known target, dual-specific phosphatase JSP-1.[1][2][5] Instead, its pro-browning activity is mediated, at least in part, through the activation of the CREB, STAT3, and PPAR signaling pathways.[1][2][3][4]
These application notes offer detailed protocols for inducing adipocyte browning using this compound in both cell culture and mouse models, along with methods for assessing the browning effect.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on markers of adipocyte browning from in vitro and in vivo studies.
Table 1: In Vitro Effects of this compound on White Adipocytes
| Parameter | Cell Type | This compound Concentration | Treatment Duration | Fold Change vs. Control (DMSO) | Reference |
| mRNA Expression | |||||
| UCP1 | Differentiated mouse primary white adipocytes | 10 µM | 5 days | ~2.5-fold increase | [6] |
| Pgc1α | Differentiated mouse primary white adipocytes | 10 µM | 5 days | Significant increase | [6] |
| Pparα | Differentiated mouse primary white adipocytes | 10 µM | 5 days | Significant increase | [6] |
| Protein Expression | |||||
| UCP1 | Differentiated mouse primary white adipocytes | 10 µM | 5 days | Significant increase | [6] |
Table 2: In Vivo Effects of this compound on White Adipose Tissue (WAT) in Mice
| Parameter | Tissue | This compound Dosage | Administration | Time Point | Observation | Reference |
| UCP1 Protein Expression | Subcutaneous WAT | 10 mg/kg | Single local injection | 3 days post-injection | Significant increase | [6] |
| OXPHOS Protein Expression | Subcutaneous WAT | 10 mg/kg | Single local injection | 3 days post-injection | Significant increase | [6] |
| Rectal Temperature | - | 10 mg/kg | Single local injection | During cold challenge | Higher than vehicle-treated mice | [6] |
| WAT Weight | Subcutaneous WAT | 10 mg/kg | Single local injection | 3 days post-injection | Significant decrease | [6] |
| UCP1 mRNA Expression | Subcutaneous WAT | 10 mg/kg | Single local injection | 3 days post-injection | ~26-fold increase | [4] |
Experimental Protocols
Protocol 1: In Vitro Induction and Assessment of Adipocyte Browning
This protocol describes the differentiation of preadipocytes and subsequent treatment with this compound to induce browning, followed by analysis of browning markers.
A. Materials
-
Preadipocyte cell line (e.g., 3T3-L1 or primary stromal vascular fraction)
-
DMEM with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Insulin, Dexamethasone, IBMX (for differentiation)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Reagents for RNA extraction, cDNA synthesis, and qPCR
-
Antibodies for Western blotting (UCP1, OXPHOS complex, loading control)
-
Reagents for mitochondrial membrane potential assay (e.g., JC-1)
B. Preadipocyte Differentiation
-
Seed preadipocytes in a multi-well plate and culture in growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) until confluent.
-
Two days post-confluency (Day 0), induce differentiation by changing the medium to a differentiation cocktail (e.g., DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin).
-
On Day 2, replace the medium with DMEM containing 10% FBS and 1 µg/mL insulin.
-
From Day 4 onwards, culture the cells in DMEM with 10% FBS, changing the medium every two days. Mature adipocytes are typically observed by Day 7-8.
C. This compound Treatment
-
On Day 7 of differentiation, treat the mature adipocytes with this compound at a final concentration of 10 µM (or as determined by dose-response experiments).
-
Include a vehicle control group treated with an equivalent volume of DMSO.
-
Incubate the cells for the desired duration (e.g., 1-5 days), changing the medium with fresh this compound or DMSO daily.[1]
D. Assessment of Browning
-
Quantitative PCR (qPCR) for Gene Expression Analysis:
-
After treatment, harvest the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers for UCP1, Pgc1α, Pparα, and a housekeeping gene (e.g., β-actin or GAPDH) for normalization.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression.
-
-
Western Blotting for Protein Expression Analysis:
-
Lyse the treated cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against UCP1 and OXPHOS proteins overnight at 4°C.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system. Quantify band intensities relative to a loading control.
-
-
Mitochondrial Activity Assay (JC-1 Assay):
-
Plate and differentiate preadipocytes in a multi-well plate suitable for fluorescence microscopy or a plate reader.
-
After this compound treatment, incubate the cells with JC-1 reagent according to the manufacturer's protocol.
-
In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low potential, it remains as monomers that fluoresce green.[7][8]
-
Measure the fluorescence intensity at the appropriate wavelengths for red and green fluorescence. An increase in the red/green fluorescence ratio indicates enhanced mitochondrial activity.
-
Protocol 2: In Vivo Induction of Adipose Tissue Browning in Mice
This protocol details the administration of this compound to mice to induce browning of white adipose tissue in vivo.
A. Materials
-
Male C57BL/6J mice (or other suitable strain)
-
This compound
-
Vehicle for injection (e.g., sterile saline, DMSO/saline mixture)
-
Syringes and needles for injection
-
Anesthesia (e.g., isoflurane)
-
Equipment for tissue dissection and processing
B. This compound Administration
-
Acclimatize mice to the housing conditions for at least one week.
-
Prepare a sterile solution of this compound in a suitable vehicle.
-
Administer this compound via a single local injection into the subcutaneous white adipose tissue (e.g., inguinal WAT) at a dosage of 10 mg/kg body weight.[6]
-
Administer an equivalent volume of the vehicle to the control group.
C. Assessment of In Vivo Browning
-
Tissue Collection: Three days after the injection, euthanize the mice and carefully dissect the subcutaneous white adipose tissue.
-
Protein Expression Analysis: Process a portion of the collected tissue for Western blotting as described in Protocol 1D to analyze the expression of UCP1 and OXPHOS proteins.
-
Histology: Fix a portion of the adipose tissue in 4% paraformaldehyde, embed in paraffin, and section. Perform hematoxylin (B73222) and eosin (B541160) (H&E) staining to observe morphological changes (e.g., smaller lipid droplets) and immunohistochemistry for UCP1 to visualize its expression within the tissue.
-
Cold Challenge Test: To assess thermogenic capacity, house the mice individually and measure their baseline rectal temperature. Then, expose the mice to a cold environment (e.g., 4°C) and monitor their rectal temperature at regular intervals. Mice with induced browning are expected to maintain a higher core body temperature.
Visualizations
Signaling Pathway of this compound-Induced Adipocyte Browning
Caption: Signaling pathways activated by this compound to induce UCP1 expression.
Experimental Workflow for In Vitro Adipocyte Browning
Caption: Workflow for in vitro induction and analysis of adipocyte browning.
Experimental Workflow for In Vivo Adipose Tissue Browning
Caption: Workflow for in vivo induction and analysis of WAT browning.
References
- 1. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: … [ouci.dntb.gov.ua]
- 2. A Method to Induce Brown/Beige Adipocyte Differentiation from Murine Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Isolation and Differentiation of Primary White and Brown Preadipocytes from Newborn Mice [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. 101.200.202.226 [101.200.202.226]
Application Notes and Protocols for BML-260 in Muscle Atrophy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BML-260, a small molecule inhibitor of dual specificity phosphatase 22 (DUSP22), in experimental models of muscle atrophy. The protocols detailed below are based on established methodologies and provide a framework for investigating the therapeutic potential of this compound in combating muscle wasting.
Introduction
Skeletal muscle atrophy is a debilitating condition characterized by the loss of muscle mass and function, arising from various stimuli including aging (sarcopenia), disuse, and diseases such as cancer and diabetes. A key molecular mechanism implicated in muscle atrophy is the upregulation of the DUSP22 phosphatase. This compound effectively targets and inhibits DUSP22, leading to the suppression of downstream signaling pathways that promote muscle protein degradation.[1][2][3] Specifically, this compound treatment has been shown to ameliorate muscle wasting by inhibiting the JNK-FOXO3a signaling axis, which is a critical regulator of atrophy-related gene expression.[1][2][3][4][5]
Mechanism of Action
Under atrophic conditions, increased levels of DUSP22 activate the stress-activated kinase JNK. Activated JNK then phosphorylates and activates the transcription factor FOXO3a, a master regulator of muscle wasting.[1][2] FOXO3a translocates to the nucleus and induces the expression of key E3 ubiquitin ligases, Atrogin-1 (also known as MAFbx) and MuRF-1.[2][4] These ligases tag proteins for degradation by the proteasome, leading to muscle fiber breakdown. This compound, by inhibiting DUSP22, prevents the activation of JNK and subsequent downstream events, thereby preserving muscle mass.[1][2][3] This therapeutic effect occurs independently of the PI3K-Akt pathway, a common signaling pathway involved in muscle growth.[2][4]
Signaling Pathway
References
- 1. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression | EMBO Molecular Medicine [link.springer.com]
- 2. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression | EMBO Molecular Medicine [link.springer.com]
- 5. researchgate.net [researchgate.net]
Preparing BML-260 Stock Solutions for Cellular and In Vivo Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
BML-260 is a potent small molecule inhibitor of the dual-specificity phosphatases JSP-1 (DUSP22) and a stimulator of uncoupling protein 1 (UCP1) expression.[1][2] These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in both in vitro and in vivo experimental models. The information compiled is intended to ensure accurate and reproducible experimental outcomes for researchers investigating the therapeutic potential of this compound in areas such as metabolic disease and muscle wasting.[3][4][5]
Chemical Properties and Solubility
This compound, with the chemical name 4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid, is a rhodanine (B49660) derivative.[6] Its physicochemical properties are summarized in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₁NO₃S₂ | [6][7] |
| Molecular Weight | 341.40 g/mol | [6][7] |
| Appearance | Crystalline solid | [8] |
| Purity | ≥98% | [6][7] |
| Solubility | DMSO: 14.29 mg/mL (41.86 mM) | [9] |
Table 1: Physicochemical Properties of this compound
Preparation of this compound Stock Solution
The following protocol outlines the steps for preparing a this compound stock solution for experimental use. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.[9]
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath or heat block (optional)
Protocol:
-
Determine the Desired Stock Concentration: A common stock concentration for in vitro studies is 10 mM.
-
Calculate the Required Mass of this compound:
-
Use the formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 341.40 g/mol = 3.414 mg
-
-
Weigh this compound: Accurately weigh the calculated mass of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath up to 60°C and sonication can be used to aid dissolution if necessary.[9]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots as recommended in Table 2.
| Storage Temperature | Shelf Life (Powder) | Shelf Life (In Solvent) | Reference |
| -20°C | 3 years | 1 month | [9] |
| -80°C | - | 6 months | [9] |
| 4°C | 2 years | - | [9] |
Table 2: Storage and Stability of this compound
Experimental Protocols
In Vitro UCP1 Expression Assay in Adipocytes
This protocol describes the use of this compound to induce UCP1 expression in mature brown adipocytes.
Experimental Workflow:
Caption: Workflow for in vitro UCP1 expression assay.
Materials:
-
Mature brown adipocytes
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA extraction and qPCR or protein lysis and Western blotting
Protocol:
-
Cell Culture: Culture and differentiate brown preadipocytes to mature adipocytes according to standard protocols.
-
Prepare Working Solution: Dilute the 10 mM this compound stock solution in complete cell culture medium to the desired final concentration (e.g., 10 µM). A vehicle control (DMSO) should be prepared at the same final concentration.
-
Treatment: Remove the culture medium from the mature adipocytes and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 1-3 days).[2]
-
Harvesting: After incubation, wash the cells with PBS and harvest for downstream analysis.
-
Analysis:
-
qPCR: Extract total RNA and perform quantitative real-time PCR to measure the relative expression of Ucp1 mRNA.
-
Western Blot: Lyse the cells and perform Western blot analysis to detect UCP1 protein levels.
-
In Vivo Studies in Mice
This protocol provides a general guideline for administering this compound to mice to assess its in vivo effects.
Experimental Workflow:
References
- 1. This compound | DUSP22 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression [thno.org]
- 3. This compound|CAS 862827-45-0|DC Chemicals [dcchemicals.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. scbt.com [scbt.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for BML-260 Treatment in UCP1 Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BML-260, a rhodanine (B49660) derivative, for the activation of Uncoupling Protein 1 (UCP1). The provided data and protocols are based on foundational research demonstrating this compound's efficacy in both in vitro and in vivo models.
Introduction
Uncoupling Protein 1 (UCP1) is a key mitochondrial protein responsible for non-shivering thermogenesis in brown and beige adipocytes. Its activation presents a promising therapeutic strategy for combating obesity and related metabolic disorders by increasing energy expenditure. This compound has been identified as a potent small molecule activator of UCP1 expression.[1][2][3] Mechanistic studies have revealed that this compound's effects are mediated, at least in part, through the activation of CREB, STAT3, and PPAR signaling pathways, and are independent of its previously known function as a JSP-1 inhibitor.[1][2]
Data Presentation
The following tables summarize the quantitative effects of this compound on UCP1 expression across different treatment durations and adipocyte types.
Table 1: In Vitro UCP1 mRNA Expression in Mature Brown Adipocytes Following this compound Treatment
| Treatment Duration | This compound (10 µM) Fold Change vs. DMSO | Isoproterenol (Positive Control) Fold Change vs. DMSO |
| 1 Day | ~2.5 | ~5.0 |
| 2 Days | ~4.0 | ~5.5 |
| 3 Days | ~5.0 | ~5.5 |
Data are approximated from graphical representations in Feng et al., 2019.
Table 2: In Vitro UCP1 Protein Expression in Mature Brown Adipocytes Following this compound Treatment
| Treatment Duration | This compound (10 µM) Relative Protein Level | Isoproterenol (Positive Control) Relative Protein Level |
| 1 Day | Increased | Significantly Increased |
| 2 Days | Further Increased | Significantly Increased |
| 3 Days | Comparable to Isoproterenol | Significantly Increased |
Qualitative assessment based on Western blot data from Feng et al., 2019.
Table 3: In Vitro UCP1 Expression in Differentiated White Adipocytes
| Treatment Duration | This compound (10 µM) Fold Change in mRNA vs. DMSO | UCP1 Protein Expression |
| 5 Days | ~2.5 | Significantly Increased |
Data are derived from Feng et al., 2019.[4]
Table 4: In Vivo UCP1 Expression in Subcutaneous White Adipose Tissue (WAT)
| Treatment | Duration Post-Injection | UCP1 mRNA Fold Change vs. Vehicle | UCP1 Protein Expression |
| Single in situ injection | 3 Days | ~26 | Significantly Increased |
Data from in vivo mouse experiments in Feng et al., 2019.[4]
Optimal Treatment Duration
Based on the available data, the optimal treatment duration for this compound to achieve maximal UCP1 activation is context-dependent:
-
In Vitro (Mature Brown Adipocytes): A treatment duration of 3 days with 10 µM this compound shows a robust increase in both UCP1 mRNA and protein levels, comparable to the positive control isoproterenol.[1][5]
-
In Vitro (White Adipocyte Browning): A longer treatment of 5 days is effective in significantly inducing UCP1 expression, indicating the initiation of a browning program.[4]
-
In Vivo (Subcutaneous WAT): A single in situ injection demonstrates a significant upregulation of UCP1 protein after 3 days .[4][6]
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway for UCP1 activation.
Caption: General experimental workflow for this compound studies.
Experimental Protocols
Protocol 1: In Vitro UCP1 Activation in Differentiated Brown Adipocytes
1. Cell Culture and Differentiation: a. Culture immortalized brown preadipocytes in growth medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin). b. To induce differentiation, grow cells to confluence (Day 0). c. Change to differentiation medium 1 (growth medium supplemented with 20 nM insulin (B600854), 1 nM T3, 0.5 mM IBMX, 1 µM dexamethasone, and 125 µM indomethacin). d. After 2 days (Day 2), replace with differentiation medium 2 (growth medium supplemented with 20 nM insulin and 1 nM T3). e. Continue to culture, changing the medium every 2 days. Mature, differentiated adipocytes are typically ready for experiments by Day 8.
2. This compound Treatment: a. On Day 8, replace the medium with fresh differentiation medium 2. b. Add this compound to a final concentration of 10 µM. Use DMSO as a vehicle control. c. Incubate the cells for the desired duration (e.g., 1, 2, or 3 days).
3. Analysis of UCP1 Expression: a. For mRNA Analysis (qPCR): i. Lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol). ii. Synthesize cDNA using a reverse transcription kit. iii. Perform quantitative real-time PCR using primers specific for UCP1 and a housekeeping gene (e.g., GAPDH) for normalization. b. For Protein Analysis (Western Blot): i. Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease inhibitors. ii. Determine protein concentration using a BCA assay. iii. Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane. iv. Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature. v. Incubate with a primary antibody against UCP1 overnight at 4°C. vi. Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. vii. Detect the signal using an enhanced chemiluminescence (ECL) substrate. Use an antibody against a loading control (e.g., β-actin or GAPDH) for normalization.
Protocol 2: In Vivo UCP1 Activation in Mouse Adipose Tissue
1. Animal Model and Acclimatization: a. Use 8-week-old male C57BL/6J mice. b. House the animals under standard conditions (12-hour light/dark cycle, controlled temperature) with ad libitum access to food and water for at least one week before the experiment.
2. This compound In Situ Injection: a. Anesthetize the mice (e.g., using isoflurane). b. Prepare this compound solution (e.g., 1 mg/mL in a vehicle of DMSO, PBS, and 5% Tween 80). c. Make a small incision to expose the subcutaneous inguinal white adipose tissue (iWAT). d. Perform a single injection of the this compound solution (e.g., 20 µL) directly into the iWAT pad. Inject the vehicle solution into the contralateral pad as a control. e. Suture the incision.
3. Post-Injection and Tissue Harvesting: a. Monitor the animals for recovery. b. After 3 days, euthanize the mice. c. Carefully dissect the iWAT pads that were injected with this compound and the vehicle control. d. Immediately freeze the tissue in liquid nitrogen or process for analysis.
4. Analysis of UCP1 Expression: a. Process the harvested adipose tissue for RNA and protein extraction as described in Protocol 1 (steps 3a and 3b), using appropriate tissue homogenization techniques. b. Perform qPCR and Western blot analysis to determine UCP1 mRNA and protein levels, respectively.
References
- 1. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression [thno.org]
- 2. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Scientists Identify Rhodanine Derivative That Can Regulate Adipose Thermogenesis----Chinese Academy of Sciences [english.cas.cn]
BML-260 In Vivo Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BML-260 is a rhodanine (B49660) derivative with significant therapeutic potential, acting as a potent stimulator of Uncoupling Protein 1 (UCP1) expression and an inhibitor of Dual Specificity Phosphatase 22 (DUSP22).[1][2][3] These dual activities make this compound a promising candidate for research in metabolic diseases, such as obesity, and muscle wasting disorders.[4][5][6] In vivo studies have demonstrated its efficacy in promoting thermogenesis and preventing muscle atrophy.[2][4] This document provides detailed application notes and protocols for the in vivo delivery of this compound in murine models, focusing on intraperitoneal and direct in situ injection methods.
Data Presentation
Table 1: In Vivo Efficacy of this compound
| Delivery Method | Model | Dosage | Key Findings | Reference |
| Direct in situ injection | C57BL/6J mice | Not specified | 26-fold increase in Ucp1 mRNA in subcutaneous white adipose tissue.[7] | [7] |
| Intraperitoneal injection | Aged mice (24-26 months) | 5 mg/kg daily for 4 weeks | >20% increase in grip strength.[4] | [4] |
| Intraperitoneal injection | Dexamethasone-induced muscle atrophy model | 5 mg/kg daily for 14 days | Recovery of muscle performance in rotarod test.[1] | [1] |
Table 2: Pharmacokinetic Parameters of this compound (Intraperitoneal Injection)
| Parameter | Value (in plasma) | Value (in tibialis anterior muscle) |
| Dosage | 5 mg/kg in 6-week-old male C57BL/6J mice[1] | 5 mg/kg in 6-week-old male C57BL/6J mice[1] |
| Cmax (Maximum Concentration) | Undisclosed | Undisclosed |
| Tmax (Time to Cmax) | Undisclosed | Undisclosed |
| AUClast | Undisclosed | Undisclosed |
| AUCinf | Undisclosed | Undisclosed |
Note: While the study mentions that pharmacokinetic analysis was performed and this compound was detected in both plasma and muscle, specific values for Cmax, Tmax, and AUC were not provided in the cited literature.[1][4]
Signaling Pathways
This compound exerts its biological effects through at least two distinct signaling pathways:
-
UCP1 Upregulation: this compound activates the CREB, STAT3, and PPAR signaling pathways, leading to the increased expression of UCP1 in both brown and white adipocytes.[2][3] This effect appears to be independent of its previously presumed target, JSP-1.[2]
-
Amelioration of Skeletal Muscle Wasting: this compound inhibits DUSP22, which in turn suppresses the activation of the stress kinase JNK.[1][4][5] This leads to the repression of FOXO3a, a master regulator of muscle atrophy.[1][4][5]
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection of this compound
This protocol is suitable for systemic delivery of this compound to investigate its effects on various tissues, such as skeletal muscle.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tween 80
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile insulin (B600854) syringes with 28-30G needle
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Due to low solubility, prepare the this compound solution fresh before each use.
-
Dissolve this compound in DMSO to create a stock solution.
-
For a final injection volume of 100 µL per 20g mouse at a dose of 5 mg/kg, the final concentration would be 1 mg/mL. The vehicle composition should be DMSO in PBS (pH 7.4) with 5% Tween 80.[1]
-
Vortex thoroughly to ensure complete dissolution.
-
-
Animal Preparation:
-
Weigh the mouse to determine the precise injection volume.
-
Properly restrain the mouse.
-
Wipe the lower abdominal area with 70% ethanol.
-
-
Injection:
-
Draw the calculated volume of this compound solution into a sterile insulin syringe.
-
Insert the needle into the lower right quadrant of the abdomen at a 15-20 degree angle to avoid puncturing the internal organs.
-
Gently aspirate to ensure the needle is not in a blood vessel or organ.
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Monitor the animal for any signs of distress or adverse reactions.
-
Due to the low solubility of this compound, be aware of the potential for precipitation in the abdominal cavity.[2]
-
Protocol 2: Direct In Situ Injection of this compound into Adipose Tissue
This method is ideal for studying the localized effects of this compound on adipose tissue, such as the "browning" of white adipose tissue.
Materials:
-
This compound (powder)
-
Vehicle (e.g., DMSO/PBS/Tween 80 mixture as in Protocol 1)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (scissors, forceps)
-
Suturing material
-
Sterile saline
-
Heating pad
-
70% ethanol and povidone-iodine
-
Hamilton syringe with a 30G needle
Procedure:
-
Preparation of this compound Solution:
-
Prepare the this compound solution as described in Protocol 1. The optimal concentration for local injection needs to be determined empirically, but a single "one-shot" injection has been shown to be effective.[7]
-
-
Animal Preparation and Surgery:
-
Anesthetize the mouse using isoflurane.
-
Shave the surgical area (e.g., inguinal region for subcutaneous white adipose tissue).
-
Disinfect the area with povidone-iodine followed by 70% ethanol.
-
Make a small incision to expose the subcutaneous white adipose tissue pad.
-
-
Injection:
-
Using a Hamilton syringe with a 30G needle, carefully inject a small volume (e.g., 10-20 µL) of the this compound solution directly into the center of the fat pad.
-
Inject slowly to prevent leakage.
-
After injection, hold the needle in place for a few seconds before slowly withdrawing it.
-
-
Post-Surgical Care:
-
Suture the incision.
-
Administer sterile saline subcutaneously to prevent dehydration.
-
Place the mouse on a heating pad until it recovers from anesthesia.
-
Monitor the animal for signs of infection or distress.
-
Conclusion
The in vivo delivery of this compound via intraperitoneal or direct in situ injection provides valuable methods for investigating its therapeutic effects. The choice of delivery route will depend on the specific research question. Systemic administration via IP injection is suitable for studying effects on multiple tissues, while local in situ injection is ideal for targeted investigations within adipose tissue. Careful consideration of the compound's solubility and appropriate animal handling techniques are crucial for successful and reproducible in vivo experiments.
References
- 1. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression | EMBO Molecular Medicine [link.springer.com]
- 2. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression [thno.org]
- 3. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application of BML-260 in High-Throughput Screening: Protocols and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BML-260, a rhodanine (B49660) derivative, has emerged as a molecule of significant interest in biomedical research due to its dual functionality. It is a potent inhibitor of the dual-specific phosphatase JSP-1 (DUSP22), a key regulator of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2] Dysregulation of the JNK pathway is implicated in various inflammatory and proliferative disorders, making JSP-1 an attractive therapeutic target.
Furthermore, and of particular interest in metabolic disease research, this compound has been identified as a potent stimulator of Uncoupling Protein 1 (UCP1) expression in both brown and white adipocytes.[3] This effect is notably independent of its JSP-1 inhibitory activity and is mediated through the activation of CREB, STAT3, and PPAR signaling pathways.[3] The induction of UCP1 is a key mechanism for promoting thermogenesis and energy expenditure, highlighting the potential of this compound in the development of therapeutics for obesity and related metabolic disorders.
High-throughput screening (HTS) serves as a critical tool for the rapid identification and characterization of modulators of these pathways. This document provides detailed application notes and protocols for the utilization of this compound in HTS campaigns targeting both JSP-1 inhibition and UCP1 expression.
Principle of High-Throughput Screening Assays
The application of this compound in HTS can be approached through two primary assay principles, depending on the biological question of interest:
-
UCP1 Expression Induction Assay: This is a cell-based assay designed to identify compounds that increase the expression of UCP1. A common method involves the use of a reporter gene, such as Green Fluorescent Protein (GFP) or luciferase, under the control of the UCP1 promoter. Differentiated adipocytes harboring this reporter construct are treated with a compound library, and an increase in the reporter signal indicates potential UCP1 induction. This compound can be used as a positive control in such screens.
-
JSP-1 Inhibition Assay: This is typically a biochemical assay that measures the enzymatic activity of purified JSP-1. A fluorogenic or colorimetric substrate is used, and the ability of a compound to inhibit the dephosphorylation of this substrate by JSP-1 is quantified. This compound serves as a reference inhibitor in these assays.
Data Presentation
While specific large-scale HTS data for this compound is not extensively published, the following table provides an illustrative example of how quantitative data from HTS campaigns can be structured. These hypothetical values are representative of what might be expected in a well-executed screen.
| Compound | Target Pathway | Assay Type | IC50 / EC50 (µM) | Z'-Factor | Hit Confirmation |
| This compound | UCP1 Induction | Cell-based (GFP Reporter) | 2.5 (EC50) | 0.72 | Confirmed |
| This compound | JSP-1 Inhibition | Biochemical (Fluorogenic) | 0.8 (IC50) | 0.85 | Confirmed |
| Hit Compound 1 | UCP1 Induction | Cell-based (GFP Reporter) | 5.1 (EC50) | 0.68 | Confirmed |
| Hit Compound 2 | JSP-1 Inhibition | Biochemical (Fluorogenic) | 1.2 (IC50) | 0.79 | Confirmed |
| Negative Control | UCP1 Induction | Cell-based (GFP Reporter) | > 50 | N/A | Inactive |
| Negative Control | JSP-1 Inhibition | Biochemical (Fluorogenic) | > 50 | N/A | Inactive |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Signaling Pathways
To understand the context of HTS assays involving this compound, it is essential to visualize its key signaling pathways.
Experimental Protocols
Protocol 1: High-Throughput Screening for UCP1 Expression Inducers using a GFP Reporter Assay
This protocol outlines a cell-based HTS assay to identify compounds that induce UCP1 expression, using this compound as a positive control.
Materials and Reagents:
-
Immortalized brown or white pre-adipocytes stably expressing a UCP1-GFP reporter construct
-
Differentiation medium (e.g., DMEM with high glucose, 10% FBS, insulin, dexamethasone, IBMX, and a PPARγ agonist)
-
Maintenance medium (e.g., DMEM with high glucose, 10% FBS, and insulin)
-
This compound (positive control)
-
DMSO (vehicle control)
-
Compound library
-
384-well clear-bottom black plates
-
Automated liquid handling system
-
High-content imaging system or plate reader with fluorescence detection
Experimental Workflow:
References
- 1. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression | EMBO Molecular Medicine [link.springer.com]
- 3. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BML-260 Technical Support Center: Troubleshooting Solubility and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of BML-260. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key signaling pathway information to ensure successful experimentation with this compound.
This compound Solubility Data
The solubility of this compound is a critical factor in experimental design. Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous solutions. The following table summarizes known solubility data.
| Solvent | Concentration | Method | Source |
| DMSO | ≥ 10 mM | Standard Dissolution | Multiple Supplier Data |
| DMSO | 14.29 mg/mL (41.86 mM) | Ultrasonic warming to 60°C | Supplier Data Sheet |
Note: Information on solubility in other common solvents such as ethanol (B145695) and PBS is limited. It is highly recommended to perform small-scale solubility tests before preparing large volumes of stock solutions in alternative solvents.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and use of this compound.
Q1: Why does my this compound precipitate when I dilute my DMSO stock solution in aqueous media (e.g., PBS or cell culture medium)?
A1: This is a common issue known as "crashing out" and occurs because this compound is poorly soluble in water. When a concentrated DMSO stock is rapidly diluted into an aqueous environment, the compound comes out of solution and forms a precipitate.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for this compound.
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q4: What is the maximum final concentration of DMSO that is safe for most cell lines?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%. A final concentration of 0.1% DMSO is recommended for most in vitro experiments. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Troubleshooting Guide: this compound Precipitation Issues
If you encounter precipitation when preparing working solutions of this compound, follow this troubleshooting workflow.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 341.40 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
-
37°C water bath (optional)
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need 3.414 mg of this compound.
-
Weigh the this compound: Carefully weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, you can use one of the following methods:
-
Sonication: Place the tube in a water bath sonicator for 5-10 minutes.
-
Gentle Warming: Place the tube in a 37°C water bath for 5-10 minutes, vortexing intermittently.
-
-
Storage: Once the this compound is completely dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a this compound Working Solution for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the final desired concentration: For this example, we will prepare a 10 µM working solution.
-
Perform an intermediate dilution: To avoid precipitation, it is best to perform a serial dilution.
-
Prepare a 1 mM intermediate stock by diluting the 10 mM stock solution 1:10 in DMSO (e.g., 2 µL of 10 mM stock + 18 µL of DMSO).
-
-
Prepare the final working solution:
-
Add a small volume of the 1 mM intermediate stock solution to the pre-warmed cell culture medium. To achieve a final concentration of 10 µM, you will perform a 1:100 dilution (e.g., 10 µL of 1 mM intermediate stock into 990 µL of cell culture medium).
-
Crucially, add the DMSO solution to the cell culture medium while gently vortexing or flicking the tube to ensure rapid and even dispersion.
-
-
Verify final DMSO concentration: In this example, the final DMSO concentration is 0.1%, which is well-tolerated by most cell lines.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium.
This compound Signaling Pathways
This compound is known to modulate several key signaling pathways. Understanding these pathways is essential for interpreting experimental results.
DUSP22-JNK-FOXO3a Signaling Pathway
This compound is an inhibitor of Dual Specificity Phosphatase 22 (DUSP22). By inhibiting DUSP22, this compound can modulate the JNK signaling pathway, which in turn affects the transcription factor FOXO3a, a key regulator of cellular processes like apoptosis and stress resistance.[1]
CREB, STAT3, and PPAR Signaling Pathways
This compound has also been shown to activate the transcription factors CREB (cAMP response element-binding protein), STAT3 (Signal Transducer and Activator of Transcription 3), and PPAR (Peroxisome Proliferator-Activated Receptor). These pathways are involved in a wide range of cellular functions, including metabolism, inflammation, and cell growth.
References
Technical Support Center: BML-260 Dosage Optimization
Welcome to the technical support center for BML-260. This resource provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of this compound in preclinical animal studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a rhodanine-based small molecule inhibitor. Its primary and most well-characterized target is the dual-specificity phosphatase 22 (DUSP22), also known as JNK Stimulatory Phosphatase-1 (JSP-1). By inhibiting DUSP22, this compound can prevent the dephosphorylation and subsequent activation of stress-activated protein kinases like JNK, which in turn suppresses downstream targets such as the transcription factor FOXO3a, a key regulator of muscle atrophy.[1][2]
Interestingly, some effects of this compound, such as its ability to increase the expression of Uncoupling Protein 1 (UCP1) and promote thermogenesis in fat cells, have been shown to be independent of its action on JSP-1/DUSP22.[3] These effects are partly mediated through the activation of other signaling pathways, including CREB, STAT3, and PPAR.[3]
Q2: What are the potential therapeutic applications of this compound explored in animal models?
A2: Based on its mechanism of action, this compound has been investigated in animal models for two primary therapeutic areas:
-
Skeletal Muscle Wasting: By inhibiting the DUSP22-JNK-FOXO3a signaling axis, this compound has been shown to prevent muscle atrophy and improve muscle function in models of age-related sarcopenia.[1]
-
Obesity and Metabolism: By promoting the "browning" of white adipose tissue and increasing UCP1 expression, this compound can enhance thermogenesis (heat production), suggesting its potential as an anti-obesity agent.[3][4]
Q3: Has the maximum tolerated dose (MTD) or LD50 of this compound been established?
A3: As of the latest available research, a formal Maximum Tolerated Dose (MTD) or LD50 toxicity study for this compound has not been published. However, studies in mice have reported no observable adverse effects at systemic doses of 1 mg/kg administered intraperitoneally (IP) for up to four weeks. While this suggests a good preliminary safety profile at this dose, it is not a substitute for a formal toxicity assessment. Researchers should perform a dose-escalation study to determine the MTD in their specific animal model and experimental conditions.
Q4: How should I prepare this compound for in vivo administration?
A4: The solubility of this compound can be a challenge. Published studies have successfully used two different vehicle formulations for intraperitoneal (IP) injection in mice. The choice of vehicle may depend on your experimental design and institutional guidelines.
-
Option 1 (Corn Oil-based): Dissolve this compound in 100% DMSO to create a stock solution. This stock can then be diluted in corn oil for the final injection volume. The final concentration of DMSO in the injected solution should be kept low (e.g., 10%) to avoid solvent toxicity.
-
Option 2 (Saline-based): Prepare a vehicle solution consisting of DMSO, Tween-80, and saline. This compound can be dissolved in this mixture. A common ratio might be 5-10% DMSO, 5-10% Tween-80, and the remainder saline.
Important: Always prepare fresh solutions and vortex thoroughly before each injection to ensure the compound is fully dissolved and evenly suspended. A pilot study to confirm the stability and solubility of your chosen formulation is recommended.
Data Presentation: In Vivo Dosage & Pharmacokinetics
The following tables summarize the quantitative data from published animal studies using this compound.
Table 1: Summary of this compound In Vivo Dosing Regimens
| Animal Model | Research Area | Dose | Route of Administration | Frequency | Duration | Reference |
| Geriatric Mice (C57BL/6J) | Muscle Wasting | 1 mg/kg | Intraperitoneal (IP) | 3 times per week | 4 weeks | Williams DR, et al. |
| Young Mice (C57BL/6J) | Obesity / Thermogenesis | 1 mg/kg | Intraperitoneal (IP) | Daily | 7 days | Feng Z, et al. |
| Young Mice (C57BL/6J) | Pharmacokinetics | 5 mg/kg | Intraperitoneal (IP) | Single Dose | N/A | Williams DR, et al. |
| Young Mice (C57BL/6J) | Obesity / Thermogenesis | 50 µM (100 µL) | Local Subcutaneous | Single Dose | N/A | Feng Z, et al. |
Table 2: Pharmacokinetic Parameters of this compound in Mice
Data obtained following a single 5 mg/kg intraperitoneal injection in 6-week-old male C57BL/6J mice.[1]
| Parameter | Description | Value (Plasma) | Value (Tibialis Anterior Muscle) |
| Cmax | Maximum concentration | 1489 ng/mL | 100 ng/g |
| Tmax | Time to reach Cmax | 0.25 h | 0.25 h |
| AUClast | Area under the curve to last measurement | 1341 hng/mL | 137 hng/g |
| AUCinf | Area under the curve extrapolated to infinity | 1342 hng/mL | 154 hng/g |
| Cl/F | Apparent total body clearance | 3.7 L/h/kg | - |
| Vz/F | Apparent volume of distribution | 5.3 L/kg | - |
Experimental Protocols & Visualizations
Protocol 1: Systemic Administration of this compound for Muscle Wasting Studies
This protocol is adapted from the methodology used to study the effects of this compound on age-related sarcopenia in geriatric mice.
1. Animal Model:
-
24-26 month-old male C57BL/6J mice.
2. Compound Preparation (Corn Oil Vehicle):
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
For a 1 mg/kg dose in a 30g mouse, the required dose is 0.03 mg.
-
Calculate the volume of stock solution needed (e.g., 3 µL of 10 mg/mL stock).
-
Prepare the final injection solution by diluting the stock in corn oil. For an injection volume of 100 µL, add 3 µL of the this compound stock to 97 µL of corn oil. Ensure the final DMSO concentration is ≤10%.
-
Vortex the solution thoroughly before each use.
3. Administration:
-
Administer 1 mg/kg of this compound via intraperitoneal (IP) injection.
-
Perform injections three times per week on non-consecutive days for a total of 4 weeks.
4. Monitoring and Endpoints:
-
Monitor animal body weight and general health status regularly.
-
Assess functional outcomes such as grip strength and rotarod performance at baseline and at the end of the study.
-
At the study terminus, collect tissues (e.g., gastrocnemius, tibialis anterior muscles) for histological analysis (e.g., H&E staining for myofiber cross-sectional area) and biochemical analysis (e.g., Western blot for DUSP22, p-JNK, FOXO3a).
Protocol 2: Dose-Range Finding (MTD Estimation) Study
As no formal MTD has been published, this generalized protocol is recommended before initiating efficacy studies.
1. Animal Model:
-
Select the species, strain, and sex relevant to your planned efficacy study (e.g., 8-10 week old C57BL/6J mice). Use a small number of animals per group (n=3-5).
2. Dose Selection:
-
Based on published data, select a starting dose of 1 mg/kg.
-
Prepare escalating doses (e.g., 5 mg/kg, 10 mg/kg, 25 mg/kg, 50 mg/kg). The dose increments can be adjusted based on observed toxicity.
3. Compound Preparation and Administration:
-
Prepare this compound in your chosen vehicle (e.g., DMSO/Corn Oil or DMSO/Tween-80/Saline).
-
Administer a single IP injection of the selected dose to each group.
4. Intensive Monitoring (First 24 hours):
-
Observe animals continuously for the first 30 minutes, then every hour for 4-6 hours, and again at 24 hours post-injection.
-
Record clinical signs of toxicity, including but not limited to: changes in posture, breathing, activity level (lethargy or hyperactivity), convulsions, and signs of pain or distress.
5. Daily Monitoring (Up to 14 days):
-
Record body weight and food/water intake daily.
-
Continue to monitor for any delayed-onset clinical signs of toxicity.
6. Determining the MTD:
-
The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or death. This dose can then be used as the upper limit for designing your efficacy studies.
Workflow for Dose-Finding Study
Signaling Pathway Diagrams
This compound in Skeletal Muscle Wasting
This compound in Adipocyte Browning
References
Troubleshooting BML-260 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BML-260. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent inhibitor of the dual-specificity phosphatase DUSP22, also known as JNK Stimulatory Phosphatase-1 (JSP-1).[1]
Q2: I am observing effects that seem unrelated to DUSP22 inhibition. Is this expected?
Yes, this is a critical consideration when working with this compound. The compound has known off-target effects that are independent of its action on DUSP22. For instance, its ability to stimulate uncoupling protein 1 (UCP1) expression and promote thermogenesis in adipocytes is not mediated by DUSP22 inhibition.[1][2][3]
Q3: What are the known off-target signaling pathways affected by this compound?
This compound has been shown to activate several signaling pathways independently of DUSP22, including:
Q4: Why might I be seeing inconsistent or non-specific results with this compound?
This compound is a rhodanine-based compound. Molecules with this scaffold are known to be potential Pan-Assay Interference Compounds (PAINS).[4][5] PAINS can exhibit promiscuous binding, leading to non-specific interactions with multiple proteins and potential artifacts in various assays. This can manifest as:
-
False-positive results in high-throughput screens.
-
Lack of a clear structure-activity relationship in analog studies.
-
Inconsistent results between different assay formats.
Q5: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound is typically dissolved in DMSO to create a stock solution. It is crucial to keep the final DMSO concentration in your experimental medium low (ideally below 0.5%) to avoid solvent-induced artifacts. Stock solutions should be stored at -20°C or -80°C.
Troubleshooting Guides
Issue 1: Unexpected Phenotypes or Contradictory Results
Question: My experimental results with this compound are not consistent with DUSP22 knockdown, or I am observing unexpected cellular phenotypes. How can I troubleshoot this?
Answer: This is a common issue likely stemming from this compound's off-target effects. Here is a logical workflow to dissect the observed phenotype:
Caption: Troubleshooting workflow for unexpected this compound effects.
Issue 2: Difficulty in Confirming On-Target DUSP22 Inhibition
Question: I am not seeing the expected downstream effects of DUSP22 inhibition (e.g., changes in JNK or FOXO3a phosphorylation). What should I do?
Answer:
-
Confirm DUSP22 Activity: First, ensure your experimental system has detectable DUSP22 activity. You can perform an in vitro phosphatase assay with recombinant DUSP22 and a substrate like p-nitrophenyl phosphate (B84403) (pNPP) to confirm that this compound inhibits DUSP22 under your assay conditions.
-
Check Phosphorylation Status: The phosphorylation of JNK and FOXO3a can be transient and dependent on the specific cellular context and stimulus. Perform a time-course and dose-response experiment to identify the optimal conditions for observing changes in phosphorylation.
-
Use Positive Controls: Use a known activator of the JNK pathway (e.g., anisomycin (B549157) or UV radiation) to ensure that your antibodies and detection methods for p-JNK and p-FOXO3a are working correctly.
-
Consider Off-Target Interference: It's possible that a concurrent off-target effect of this compound is masking the downstream consequences of DUSP22 inhibition. For example, activation of STAT3 or other kinases could indirectly influence the JNK pathway.
Issue 3: Variability in UCP1 Induction in Adipocytes
Question: The level of UCP1 induction with this compound is inconsistent in my adipocyte cultures. How can I improve reproducibility?
Answer:
-
Cell Culture Conditions: The differentiation state and health of adipocytes are critical for UCP1 expression. Ensure consistent cell passage numbers, differentiation protocols, and media components.
-
Assay Timing: UCP1 expression is transcriptionally regulated. Perform a time-course experiment to determine the peak of UCP1 mRNA and protein expression following this compound treatment.
-
Validate Off-Target Pathway Activation: Since UCP1 induction is DUSP22-independent, confirm the activation of the CREB, STAT3, and PPAR pathways in your cells using western blotting for p-CREB and p-STAT3, and qPCR for PPAR target genes.
-
Control for PAINS Effects: To rule out non-specific effects, use a structurally distinct UCP1 inducer (e.g., a β3-adrenergic agonist like CL-316,243) as a positive control.
Data Summary
| Parameter | Value | Target | Reference |
| Primary Target | DUSP22 (JSP-1) | Phosphatase | [1] |
| Known Off-Target Pathways | CREB, STAT3, PPAR | Signaling Proteins | [2][3] |
| Chemical Class | Rhodanine (B49660) | Small Molecule | [4][5] |
| Associated Caveat | Pan-Assay Interference Compound (PAINS) | Assay Artifacts | [4][5] |
Signaling Pathways
On-Target DUSP22 Signaling Pathway
Caption: this compound's on-target inhibition of the DUSP22-JNK-FOXO3a pathway.
Known Off-Target Signaling Pathways
Caption: this compound's known off-target effects on CREB, STAT3, and PPAR pathways.
Experimental Protocols
Protocol 1: DUSP22 Phosphatase Activity Assay (Colorimetric)
This protocol is adapted for a 96-well plate format to assess the inhibitory activity of this compound on DUSP22.
Materials:
-
Recombinant human DUSP22 protein
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 1 mM EDTA
-
Substrate: p-Nitrophenyl phosphate (pNPP)
-
This compound stock solution (in DMSO)
-
Stop Solution: 1 M NaOH
-
96-well clear flat-bottom plate
-
Plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Dilute recombinant DUSP22 in Assay Buffer to the desired concentration.
-
Prepare a 10 mM stock solution of pNPP in Assay Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration is constant across all wells.
-
-
Assay Setup:
-
Add 20 µL of Assay Buffer (for no-enzyme control).
-
Add 20 µL of the DUSP22 enzyme solution to the experimental wells.
-
Add 20 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of 10 mM pNPP to all wells.
-
Incubate at 37°C for 30-60 minutes.
-
-
Stop Reaction:
-
Add 50 µL of Stop Solution to each well.
-
-
Read Absorbance:
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from all other readings.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
-
Protocol 2: Western Blot for Phospho-JNK and Phospho-FOXO3a
Materials:
-
Cell lysates from control and this compound treated cells
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total JNK, anti-phospho-FOXO3a (Ser253), anti-total FOXO3a, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
PVDF membrane
-
ECL substrate
Procedure:
-
Sample Preparation:
-
Lyse cells in ice-cold Lysis Buffer.
-
Determine protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer. Boil for 5 minutes at 95°C.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
Protocol 3: qPCR for UCP1 Gene Expression
Materials:
-
RNA isolated from control and this compound treated adipocytes
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for UCP1 and a housekeeping gene (e.g., GAPDH or β-actin)
Procedure:
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from adipocytes using a suitable kit.
-
Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA.
-
Run the qPCR reaction in a real-time PCR system with appropriate cycling conditions.
-
-
Data Analysis:
-
Determine the Ct values for UCP1 and the housekeeping gene.
-
Calculate the relative expression of UCP1 using the ΔΔCt method.
-
References
- 1. This compound | DUSP22 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression [thno.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Privileged scaffolds or promiscuous binders: a comparative study on rhodanines and related heterocycles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
BML-260 Cytotoxicity Assessment in Primary Cells: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of BML-260 in primary cells. The information is presented in a user-friendly question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a small molecule inhibitor of Dual Specificity Phosphatase 22 (DUSP22), also known as JNK Stimulatory Phosphatase-1 (JSP-1). Its primary mechanism of action involves the inhibition of DUSP22, which leads to the modulation of the c-Jun N-terminal kinase (JNK) signaling pathway. Specifically, by inhibiting DUSP22, this compound can suppress the dephosphorylation of JNK, thereby influencing downstream targets such as the transcription factor FOXO3a. This pathway is implicated in various cellular processes, including apoptosis and cellular stress responses.
Q2: What are the expected cytotoxic effects of this compound on primary cells?
A2: The cytotoxic effects of this compound on primary cells are not extensively documented in publicly available literature. As a DUSP22 inhibitor that modulates the JNK signaling pathway, it is plausible that this compound could induce apoptosis or other forms of cell death in a cell-type and concentration-dependent manner. The JNK pathway is a key regulator of cellular stress responses, and its sustained activation can lead to apoptosis. Therefore, it is crucial for researchers to empirically determine the cytotoxic profile of this compound in their specific primary cell model.
Q3: I cannot find a specific IC50 value for this compound cytotoxicity in my primary cell type of interest. What should I do?
A3: It is common for cytotoxicity data to be unavailable for specific compounds in every primary cell type. In this case, you will need to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cells. This typically involves treating your primary cells with a serial dilution of this compound for a defined period (e.g., 24, 48, or 72 hours) and then assessing cell viability using a standard cytotoxicity assay such as the MTT or LDH assay. A good starting point for the concentration range could be from low nanomolar to high micromolar (e.g., 1 nM to 100 µM) to cover a broad spectrum of potential effects.
Q4: What are the critical controls to include in my this compound cytotoxicity experiments?
A4: To ensure the validity of your results, the following controls are essential:
-
Untreated Control: Primary cells cultured in medium without any treatment. This serves as the baseline for 100% cell viability.
-
Vehicle Control: Primary cells treated with the same concentration of the solvent used to dissolve this compound (e.g., DMSO). This is crucial to ensure that the solvent itself is not causing any cytotoxic effects. The final concentration of the vehicle should be kept constant across all wells and ideally be below 0.1-0.5%.
-
Positive Control: A known cytotoxic agent that reliably induces cell death in your primary cell type. This confirms that the assay is working correctly and that the cells are responsive to cytotoxic stimuli.
-
Media Blank: Culture medium without cells to measure the background absorbance or fluorescence of the assay reagents.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Uneven distribution of this compound- Edge effects in the microplate | - Ensure a homogenous single-cell suspension before seeding.- Mix the plate gently after adding this compound.- Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity. |
| No cytotoxic effect observed even at high concentrations of this compound | - this compound is not cytotoxic to the specific primary cell type.- Insufficient incubation time.- this compound degradation.- Low sensitivity of the chosen assay. | - Confirm the activity of this compound with a positive control for DUSP22 inhibition if possible.- Extend the incubation period (e.g., to 72 hours).- Prepare fresh this compound solutions for each experiment.- Try a more sensitive assay (e.g., a luminescence-based ATP assay). |
| High background in the assay | - Contamination of reagents or cultures.- Phenol (B47542) red or serum in the medium interfering with the assay. | - Use fresh, sterile reagents and maintain aseptic technique.- For certain assays, use phenol red-free medium and/or reduce serum concentration during the assay period. |
| Vehicle control shows significant cytotoxicity | - The concentration of the solvent (e.g., DMSO) is too high. | - Reduce the final concentration of the solvent to a non-toxic level (typically <0.1% for sensitive primary cells). Perform a solvent toxicity titration curve beforehand. |
Quantitative Data Summary
| Compound | Target | Reported IC50 (Inhibition) | Cell Type | Assay | Reference |
| This compound | DUSP22 | Low micromolar range | Not specified | P32-based assay | (Cutshall et al., 2005) |
| This compound | DUSP22 | 54 µM | Not specified | Phosphatase activity assay | (Study on muscle wasting) |
Note: The IC50 values above refer to the inhibition of the target enzyme's activity, not direct cytotoxicity.
Experimental Protocols & Workflows
General Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for assessing this compound cytotoxicity in primary cells.
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Primary cells of interest
-
This compound
-
Complete culture medium
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. The final vehicle concentration should be consistent across all wells. Remove the old medium and add 100 µL of the this compound-containing medium to the respective wells. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. Mix gently by pipetting or shaking.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Calculation: Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Protocol 2: LDH Release Assay for Cytotoxicity
This assay measures the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
Primary cells of interest
-
This compound
-
Complete culture medium
-
96-well clear flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit
-
Lysis buffer (provided in the kit or 1% Triton X-100)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Create Controls: In addition to the experimental wells, prepare a maximum LDH release control by adding lysis buffer to untreated cells 45 minutes before the end of the incubation period.
-
Sample Collection: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Measurement: Measure the absorbance at the wavelength specified by the manufacturer (typically 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity using the formula provided in the kit, based on the absorbance values of the experimental wells, untreated controls, and maximum LDH release controls.
Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Primary cells of interest
-
This compound
-
Complete culture medium
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit with PI
-
1X Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Culture and treat cells with this compound in appropriate culture vessels (e.g., 6-well plates).
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells. For adherent cells, use a gentle dissociation method (e.g., trypsin-EDTA), then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathway and Logical Relationships
This compound Mechanism of Action and Downstream Effects
Caption: this compound inhibits DUSP22, leading to sustained JNK activation and apoptosis.
Technical Support Center: BML-260 In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of BML-260.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vivo?
A1: this compound is a rhodanine (B49660) derivative initially identified as an inhibitor of the dual-specific phosphatase JSP-1. However, its effects on upregulating Uncoupling Protein 1 (UCP1) and promoting thermogenesis are independent of JSP-1.[1][2] Current research indicates that this compound activates the CREB, STAT3, and PPAR signaling pathways to induce a "browning" of white adipose tissue and increase mitochondrial activity.[1][2] In the context of skeletal muscle, this compound has been shown to target the DUSP22-JNK-FOXO3a signaling axis to prevent muscle wasting.[3][4][5]
Q2: What are the potential therapeutic applications of this compound in vivo?
A2: Based on preclinical studies, this compound shows promise in two primary areas:
-
Obesity and Metabolic Disorders: By increasing UCP1 expression and thermogenesis, this compound can enhance energy expenditure, suggesting its potential as a treatment for obesity.[1][6]
-
Skeletal Muscle Wasting: this compound has been demonstrated to ameliorate skeletal muscle atrophy in various models, indicating its potential for treating conditions like sarcopenia and cachexia.[3][4][5][7]
Q3: Is this compound soluble in aqueous solutions for in vivo administration?
A3: No, this compound has low aqueous solubility, which presents a significant challenge for in vivo delivery.[1] Attempts to dissolve it in common vehicles for intraperitoneal injection have resulted in precipitation.[1] Careful formulation is critical for achieving desired efficacy.
Q4: How stable is this compound under physiological conditions?
A4: this compound is relatively stable in buffers with pH values ranging from 3 to 7.4. However, it shows structural changes and degradation after overnight incubation in alkaline buffers (pH 8-9).
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound upon injection | Low aqueous solubility of the compound. | 1. Optimize Vehicle Formulation: Experiment with different co-solvents and surfactants. A commonly attempted vehicle is a mixture of DMSO, PBS, and a surfactant like Tween 80.[1] However, success may vary depending on the final concentration. 2. Consider Alternative Administration Routes: If precipitation persists with systemic administration, consider local administration routes such as direct in situ injection into the target tissue (e.g., subcutaneous adipose tissue).[1] |
| Lack of expected therapeutic effect | 1. Poor Bioavailability: The compound may not be reaching the target tissue at a sufficient concentration due to poor absorption or rapid metabolism. 2. Inappropriate Dosing Regimen: The dose or frequency of administration may be suboptimal. | 1. Conduct Pharmacokinetic (PK) Studies: Analyze this compound concentration in plasma and target tissues over time to assess its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] 2. Dose-Response Study: Perform a dose-escalation study to determine the optimal therapeutic dose for your specific model and endpoint. |
| Inconsistent results between experiments | 1. Variability in Formulation Preparation: Inconsistent preparation of the this compound formulation can lead to variations in the administered dose. 2. Animal-to-Animal Variability: Biological differences between animals can contribute to varied responses. | 1. Standardize Formulation Protocol: Develop and strictly adhere to a standardized protocol for preparing the this compound formulation. 2. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability and increase statistical power. |
| Observed toxicity or adverse effects | Off-target effects or compound accumulation. | 1. Toxicity Assessment: Conduct a thorough toxicological evaluation, including monitoring for changes in body weight, behavior, and organ pathology. 2. Optimize Dosing: If toxicity is observed, consider reducing the dose or altering the administration frequency. |
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies with this compound.
Table 1: Effects of this compound on Obesity Parameters in Mice
| Parameter | Model | Treatment Details | Result | Reference |
| UCP1 mRNA Expression (Subcutaneous WAT) | C57BL/6J Mice | 2.5 mg/kg, single in situ injection | ~26-fold increase vs. vehicle | [6] |
| White Adipose Tissue (WAT) Weight | C57BL/6J Mice | 2.5 mg/kg, single in situ injection | Significant decrease vs. vehicle | [1] |
| Rectal Temperature (Cold Challenge) | C57BL/6J Mice | 2.5 mg/kg, single in situ injection | Higher temperature vs. vehicle-treated mice | [1] |
Table 2: Effects of this compound on Skeletal Muscle Wasting Parameters in Mice
| Parameter | Model | Treatment Details | Result | Reference |
| Myofiber Cross-Sectional Area (CSA) | Dexamethasone-induced atrophy | 5 mg/kg/day, IP injection | Significant increase vs. Dex-only group | [3][4] |
| Grip Strength | Aged mice (sarcopenia) | 5 mg/kg/day, IP injection for 4 weeks | >20% increase vs. vehicle | [3][4][7] |
| Rotarod Performance | Dexamethasone-induced atrophy | 5 mg/kg/day, IP injection | Significant recovery of muscle performance | [3][4] |
| Atrogin-1 and MuRF-1 Expression | Dexamethasone-induced atrophy | 5 mg/kg/day, IP injection | Inhibition of upregulation | [3][4] |
Experimental Protocols
1. In Situ Injection of this compound into Adipose Tissue for Obesity Studies
-
Objective: To assess the effect of this compound on the browning of white adipose tissue.
-
Animal Model: 8-week-old male C57BL/6J mice.
-
Formulation Preparation:
-
Dissolve this compound in a vehicle consisting of DMSO, PBS, and 5% Tween 80 to a stock concentration of 1 mg/ml.[1]
-
Vortex thoroughly to ensure complete dissolution, although some micro-suspension may remain. Prepare fresh before each use.
-
-
Administration:
-
Anesthetize the mice using an appropriate anesthetic agent.
-
Bilaterally inject 2.5 mg/kg of the this compound formulation directly into the inguinal fat pads.[1]
-
A control group should be injected with the vehicle only.
-
-
Endpoint Analysis:
-
After a set period (e.g., 3 days), sacrifice the mice.[1]
-
Dissect the inguinal fat pads for analysis, such as Western blotting for UCP1 protein expression or qPCR for thermogenic gene expression.
-
2. Intraperitoneal Administration of this compound for Skeletal Muscle Wasting Studies
-
Objective: To evaluate the therapeutic potential of this compound in a model of dexamethasone-induced muscle atrophy.
-
Animal Model: C57BL/6J mice.
-
Formulation Preparation:
-
Prepare a formulation of this compound suitable for intraperitoneal injection. While the exact vehicle for the 5 mg/kg IP dose in the muscle wasting studies is not detailed in the provided abstracts, researchers may need to experiment with formulations to minimize precipitation. Options could include varying the ratios of DMSO, PBS, and surfactants, or exploring other solubilizing agents.
-
-
Administration:
-
Induce muscle atrophy by administering dexamethasone (B1670325).
-
Administer this compound via intraperitoneal (IP) injection at a dose of 5 mg/kg/day.[6]
-
A control group should receive dexamethasone and the vehicle.
-
-
Endpoint Analysis:
Visualizations
Caption: this compound signaling pathways in obesity and muscle wasting.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression [thno.org]
- 4. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression | EMBO Molecular Medicine [link.springer.com]
- 7. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression | EMBO Molecular Medicine [link.springer.com]
BML-260 Experiments: Technical Support Center
Welcome to the technical support center for BML-260 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a rhodanine (B49660) derivative initially identified as an inhibitor of the dual-specific phosphatase JSP-1. However, subsequent research has shown that its effects on Uncoupling Protein 1 (UCP1) expression are independent of JSP-1 inhibition.[1][2][3][4][5] In the context of adipocytes, this compound has been found to activate the CREB, STAT3, and PPAR signaling pathways, leading to the upregulation of UCP1 and thermogenic genes.[1][2][4] In skeletal muscle, this compound targets DUSP22, which in turn suppresses the JNK-FOXO3a signaling axis to ameliorate muscle wasting.[6][7]
Q2: In which research areas is this compound primarily used?
A2: this compound is primarily used in research related to obesity and metabolic disorders, as well as skeletal muscle wasting conditions like sarcopenia.[6][7][8] Its ability to increase UCP1 expression and mitochondrial activity makes it a compound of interest for studying adipocyte browning and thermogenesis.[1][2][3][4][6] Additionally, its role in modulating the DUSP22-JNK-FOXO3a pathway is relevant for studies on muscle atrophy.[6][7][8]
Q3: Is this compound's effect on UCP1 expression dependent on JSP-1?
A3: No, studies have demonstrated that the effect of this compound on UCP1 expression is independent of JSP-1.[1][2][3][4][5] Experiments using CRISPR to knock out Dusp22 (the gene encoding JSP-1) showed that this compound could still upregulate UCP1.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No significant increase in UCP1 expression after this compound treatment. | Cell Line Variability: Different adipocyte cell lines or primary cells may have varying responsiveness to this compound. | Ensure you are using a validated cell model for studying adipocyte browning. Consider testing a range of concentrations and incubation times. |
| Compound Instability: this compound may be unstable under certain storage or experimental conditions. | Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. Ensure the pH of your culture medium is within the optimal range for compound stability. | |
| Issues with Downstream Signaling: The CREB, STAT3, or PPAR signaling pathways may not be optimally functional in your experimental system. | Verify the activation of these pathways by performing western blots for phosphorylated CREB (p-CREB) and phosphorylated STAT3 (p-STAT3). | |
| Inconsistent results in mitochondrial activity assays (e.g., OCR). | Sub-optimal Cell Health: Poor cell health can significantly impact mitochondrial function. | Ensure cells are healthy and not overgrown before starting the experiment. Use a consistent seeding density and monitor cell morphology. |
| Incorrect Assay Timing: The timing of the measurement after this compound treatment may not be optimal to observe the desired effect. | Perform a time-course experiment to determine the optimal duration of this compound treatment for your specific cell type and assay. | |
| Weak or no signal for p-STAT3 or p-CREB in Western Blots. | Inefficient Cell Lysis or Protein Extraction: Incomplete cell lysis can lead to low protein yield. | Use a lysis buffer containing phosphatase and protease inhibitors. Ensure complete cell lysis by appropriate mechanical disruption (e.g., sonication). |
| Antibody Issues: The primary antibody may not be specific or sensitive enough, or it may have degraded. | Use a validated antibody for p-STAT3 or p-CREB. Optimize antibody concentration and incubation conditions. Store antibodies as recommended by the manufacturer. | |
| Low Levels of Target Protein: The basal levels of STAT3 or CREB phosphorylation may be too low to detect a significant increase. | Consider using a positive control, such as treating cells with a known activator of the specific pathway (e.g., IL-6 for STAT3). | |
| Unexpected off-target effects observed. | JSP-1 Independent and Other Unknown Targets: this compound has known JSP-1 independent effects, and there may be other unidentified targets. | Carefully review the literature for known off-target effects. Include appropriate controls in your experiments to distinguish between on-target and off-target effects. |
Experimental Protocols
General Cell Culture and this compound Treatment
-
Cell Seeding: Plate adipocytes or muscle cells at a desired density in appropriate growth medium and allow them to adhere and differentiate as required.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to the desired final concentrations.
-
Treatment: Replace the culture medium with the medium containing this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) under standard cell culture conditions.
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., RNA isolation, protein extraction, or mitochondrial activity assays).
Western Blot Analysis for p-STAT3 and p-CREB
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3, total STAT3, p-CREB, and total CREB overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| This compound IC50 for DUSP22 | 54 μM | In vitro phosphatase activity assay | [1],[2] |
Users are encouraged to determine the optimal concentration of this compound for their specific experimental setup through dose-response studies.
Visualizations
References
- 1. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression | EMBO Molecular Medicine [link.springer.com]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression [thno.org]
- 7. researchgate.net [researchgate.net]
- 8. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PubMed [pubmed.ncbi.nlm.nih.gov]
BML-260 stability at different temperatures
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of BML-260 at different temperatures, alongside troubleshooting guides and frequently asked questions to ensure the successful application of this compound in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under the following conditions:
-
Solid Form: Store at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).
-
In Solvent: Prepare solutions fresh for immediate use. For short-term storage, aliquot and store at -20°C for up to 1 month or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Q2: What is the known stability of this compound in different solvents and pH conditions?
A2: this compound is soluble in DMSO. A study using High-Performance Liquid Chromatography (HPLC) has shown that this compound is relatively stable in solutions with a pH ranging from 3 to 7.4. However, it is susceptible to hydrolysis and degradation in alkaline conditions (pH 8-9). It is recommended to maintain the pH of experimental solutions within a neutral to slightly acidic range.
Q3: How does temperature affect the stability of this compound in solution?
A3: While specific kinetic data at various temperatures is not extensively published, based on standard chemical stability principles and supplier recommendations, higher temperatures are expected to accelerate the degradation of this compound in solution. For experimental consistency, it is crucial to prepare fresh solutions and avoid prolonged storage at room temperature or higher (e.g., 37°C).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected experimental results. | Degradation of this compound due to improper storage. | Ensure this compound is stored at the recommended temperatures (-20°C for solid, -80°C for stock solutions). Prepare fresh dilutions for each experiment from a properly stored stock. |
| Instability in experimental buffer. | Check the pH of your experimental buffer. Ensure it is within the stable range for this compound (pH 3-7.4). Avoid alkaline buffers. | |
| Multiple freeze-thaw cycles of the stock solution. | Aliquot the stock solution upon preparation to minimize the number of freeze-thaw cycles. | |
| Precipitate formation in the stock solution upon thawing. | Low solubility or compound crashing out of solution. | Gently warm the solution and vortex to redissolve. If precipitation persists, prepare a fresh stock solution. Consider the solubility limits in your chosen solvent. |
| High background or non-specific effects in assays. | This compound, as a rhodanine (B49660) derivative, may exhibit properties of a Pan-Assay Interference Compound (PAINS). | Include appropriate controls in your experiment to identify and account for potential non-specific activity. Consider using structurally different inhibitors targeting the same pathway to validate findings. |
Stability Data
The following table summarizes the recommended storage conditions and expected stability of this compound. Please note that the stability at room temperature and 37°C is inferred and represents an expected decrease in potency over time. For critical experiments, it is recommended to perform an in-house stability assessment.
| Form | Storage Temperature | Recommended Duration | Expected Stability |
| Solid (Powder) | -20°C | Up to 3 years | High |
| 4°C | Up to 2 years | High | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | High |
| -20°C | Up to 1 month | Moderate to High | |
| Room Temperature (~25°C) | < 24 hours | Low (Prepare fresh) | |
| 37°C | < 8 hours | Very Low (Prepare fresh and use immediately) |
Experimental Protocols
Protocol for Assessing this compound Stability using HPLC
This protocol outlines a general method for determining the stability of this compound in a specific solvent and temperature condition.
1. Materials:
- This compound
- HPLC-grade solvent (e.g., DMSO)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
- Temperature-controlled incubator/water bath
- pH meter and buffers
2. Procedure:
- Preparation of this compound Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to a known concentration (e.g., 10 mM).
- Sample Preparation for Stability Testing:
- Dilute the stock solution to a working concentration (e.g., 100 µM) in the desired experimental buffer.
- Divide the solution into aliquots for each time point and temperature condition to be tested (e.g., 0h, 2h, 4h, 8h, 24h at Room Temperature and 37°C).
- Incubation: Store the aliquots at the designated temperatures.
- HPLC Analysis:
- At each time point, inject a sample onto the HPLC system.
- Use a suitable mobile phase gradient (e.g., water and acetonitrile (B52724) with 0.1% formic acid) to separate this compound from any potential degradation products.
- Monitor the elution profile using a UV detector at the absorbance maximum of this compound.
- Data Analysis:
- Determine the peak area of the intact this compound at each time point.
- Calculate the percentage of this compound remaining relative to the 0h time point.
- Plot the percentage of remaining this compound against time for each temperature to determine the degradation rate.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway Inhibition
This compound is an inhibitor of the dual-specificity phosphatase DUSP22. Inhibition of DUSP22 leads to the modulation of the JNK-FOXO3a signaling axis.
Caption: this compound inhibits DUSP22, affecting the JNK/FOXO3a pathway.
This compound Downstream Signaling Activation
In addition to its inhibitory effects, this compound has been shown to activate several other signaling pathways.
Caption: this compound activates CREB, STAT3, and PPAR signaling pathways.
Experimental Workflow for Stability Assessment
The logical flow for assessing the stability of this compound in an experimental setting.
Adjusting BML-260 concentration for different cell lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using BML-260 in cell culture experiments. This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to help you optimize the use of this compound for your specific cell line and research needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a rhodanine-based small molecule. It was initially identified as an inhibitor of the dual-specificity phosphatase JSP-1 (also known as DUSP22). However, subsequent research has revealed that some of its significant biological effects are independent of JSP-1 inhibition.[1]
In different cell types, this compound has been shown to act through distinct signaling pathways:
-
In adipocytes: this compound promotes the expression of Uncoupling Protein 1 (UCP1) and enhances thermogenesis. This effect is mediated, at least in part, through the activation of the CREB, STAT3, and PPAR signaling pathways.[1]
-
In skeletal muscle cells: this compound has been shown to ameliorate muscle wasting by targeting DUSP22, which in turn represses the JNK-FOXO3a signaling axis.[2]
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. It is crucial to perform a dose-response experiment to determine the ideal concentration for your research. Based on published studies, a starting point for concentration ranges can be inferred.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. It is recommended to prepare small aliquots of the stock solution to minimize freeze-thaw cycles. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Always ensure the final DMSO concentration in your culture is non-toxic to your cells (typically below 0.5%).
Adjusting this compound Concentration for Different Cell Lines
The effective concentration of this compound can vary significantly between different cell lines due to variations in cell permeability, metabolism, and the expression levels of its molecular targets. Therefore, it is essential to empirically determine the optimal concentration for each cell line.
Summary of this compound Concentrations Used in Research
| Cell Line/Type | Application | Effective Concentration Range | Reference |
| C2C12 Mouse Myotubes | Prevention of dexamethasone-induced muscle atrophy | 12.5 µM | [2] |
| Brown and White Adipocytes | Upregulation of UCP1 expression | Dose-dependent effect observed; specific in vitro concentration not explicitly stated in abstracts. In vivo studies used 2.5 mg/kg injections. | [1] |
| Hematopoietic Stem Cells (HSCs) | Ex vivo expansion | Used for expansion; specific concentration not detailed in abstracts. | [3][4][5][6] |
Note: The information in this table is based on a limited number of publicly available studies. It is strongly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no observed effect of this compound | - Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line. - Incorrect Incubation Time: The treatment duration may be too short to induce a measurable response. - Compound Degradation: Improper storage or handling may have led to the degradation of this compound. - Cell Line Insensitivity: The cell line may not express the relevant targets of this compound. | - Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM). - Conduct a time-course experiment to determine the optimal incubation period. - Prepare a fresh stock solution of this compound from a reputable supplier. - If possible, verify the expression of target proteins (e.g., DUSP22, components of the CREB/STAT3/PPAR pathways) in your cell line. |
| High Cell Toxicity or Death | - Concentration Too High: The concentration of this compound may be cytotoxic to the cells. - Prolonged Exposure: Continuous exposure to the compound may be detrimental to cell health. - Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. - Off-Target Effects: At high concentrations, this compound may have off-target effects that lead to cell death. | - Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your dose-response experiment to determine the cytotoxic concentration. - Reduce the incubation time or consider a pulsed treatment followed by a recovery period. - Ensure the final solvent concentration is within the tolerated range for your cell line (typically <0.5% for DMSO). Run a vehicle-only control. - Use the lowest effective concentration that produces the desired biological effect with minimal toxicity. |
| Inconsistent or Variable Results | - Inconsistent Cell Health: Variations in cell passage number, confluency, or overall health can affect the response to treatment. - Inaccurate Pipetting: Errors in preparing serial dilutions can lead to variability. - Inconsistent Incubation Conditions: Fluctuations in temperature, CO2, or humidity can impact experimental outcomes. | - Use cells within a consistent passage number range and ensure they are in a healthy, logarithmic growth phase before treatment. - Use calibrated pipettes and be meticulous when preparing dilutions. - Maintain consistent and optimal cell culture conditions throughout all experiments. |
Experimental Protocols
Determining the Optimal this compound Concentration
This protocol outlines a general workflow for determining the optimal, non-toxic concentration of this compound for your specific cell line and experiment.
1. Cell Seeding:
- Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. The optimal seeding density should be determined empirically for each cell line.
2. Preparation of this compound Dilutions:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Perform serial dilutions of the this compound stock solution in your complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).
- Prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
3. Cell Treatment:
- After allowing the cells to adhere and enter logarithmic growth (typically 24 hours post-seeding), carefully remove the old medium.
- Add the medium containing the different concentrations of this compound and the vehicle control to the respective wells.
- Include an untreated control (cells in medium only).
4. Incubation:
- Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).
5. Assessment of Cell Viability and Biological Effect:
- Cell Viability Assay: At the end of the incubation period, perform a cell viability assay (e.g., MTT, MTS, or a live/dead cell stain) to determine the cytotoxic concentration of this compound.
- Biological Readout: In a parallel plate, perform your primary assay to measure the desired biological effect of this compound (e.g., Western blot for protein expression, qPCR for gene expression, or a functional assay).
6. Data Analysis:
- Plot the cell viability data against the this compound concentration to determine the cytotoxic threshold.
- Plot the biological effect data against the this compound concentration to determine the effective concentration range.
- Select the optimal concentration that gives a robust biological response with minimal to no cytotoxicity.
Visualizations
Signaling Pathways of this compound
References
- 1. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression [thno.org]
- 2. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: BML-260 Experimental Design and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize variability in experimental results using BML-260. The information is presented in a question-and-answer format to directly address common issues and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of the dual-specificity phosphatase DUSP22 (also known as JSP-1).[1][2][3][4][5] By inhibiting DUSP22, this compound prevents the dephosphorylation of key signaling proteins, leading to the modulation of downstream pathways. Notably, it has been shown to suppress the activation of the stress-activated kinase JNK and its downstream target FOXO3a, a master regulator of muscle wasting.[6][7] Additionally, this compound can activate CREB, STAT3, and PPAR signaling pathways, and stimulate the expression of UCP1, playing a role in thermogenesis.[1][3]
Q2: What are the common research applications for this compound?
A2: this compound is utilized in research investigating inflammatory and proliferative disorders associated with JNK signaling dysfunction.[1][5] It is also studied for its potential therapeutic effects in metabolic diseases like obesity and in conditions characterized by skeletal muscle wasting, such as sarcopenia.[1][6][7]
Q3: How should this compound be stored to ensure stability?
A3: Proper storage of this compound is critical to maintain its activity and ensure reproducible results. Both powdered and dissolved forms require specific storage conditions to prevent degradation.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| Powder | 4°C | Up to 2 years |
| In Solvent | -80°C | Up to 6 months |
| In Solvent | -20°C | Up to 1 month |
Data compiled from multiple sources.[1][3] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use applications.[3]
Q4: What is the reported IC50 value for this compound?
A4: The half-maximal inhibitory concentration (IC50) can vary between experimental set-ups. One study reported an IC50 value for this compound's inhibition of DUSP22 activity.
| Target | IC50 Value | Assay Condition |
| DUSP22 | 54 µM | In vitro phosphatase assay |
This value is from a specific study and may vary depending on the experimental system.[1]
Troubleshooting Guides
Variability in experimental outcomes can arise from multiple sources. This section provides troubleshooting guidance for common issues encountered during this compound experiments.
Issue 1: High Variability in Cell Viability/Cytotoxicity Assays
Q: My cell viability results with this compound are inconsistent across experiments. What are the potential causes and solutions?
A: Variability in cell-based assays is a common challenge.[8] Several factors related to cell culture and assay execution can contribute to this.
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Maintain a consistent cell passage number for all experiments. Cells at very high or low passage numbers can exhibit altered metabolic activity and drug sensitivity. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. |
| Inconsistent Seeding Density | Use a precise cell counting method to ensure uniform cell seeding in all wells. Uneven cell distribution can lead to significant variations in the final readout. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the peripheral wells with sterile PBS or media. |
| Incomplete Dissolution of this compound | Ensure this compound is fully dissolved in the recommended solvent (e.g., DMSO) before diluting it in culture medium. Precipitates can lead to inaccurate dosing. |
| Interference with Assay Reagents | Some compounds can interfere with the chemistry of viability assays (e.g., MTT reduction). Consider using an alternative viability assay that relies on a different detection principle (e.g., ATP measurement or live/dead staining). |
Issue 2: Inconsistent Results in Western Blotting for Phosphorylated Proteins (e.g., p-STAT3)
Q: I am not seeing a consistent increase in STAT3 phosphorylation after this compound treatment. What could be wrong?
A: Detecting changes in protein phosphorylation requires careful sample handling and optimized Western blotting protocols.
| Potential Cause | Troubleshooting Steps |
| Phosphatase Activity during Lysis | Immediately place cells on ice after treatment and use ice-cold lysis buffer supplemented with a fresh cocktail of phosphatase and protease inhibitors. This is critical to preserve the phosphorylation status of your target protein. |
| Suboptimal Lysis Buffer | Use a lysis buffer appropriate for phosphorylated proteins. RIPA buffer is often a good starting point. |
| Low Abundance of Phosphorylated Protein | Increase the amount of protein loaded onto the gel. You may also consider enriching for your target protein through immunoprecipitation before Western blotting. |
| Inappropriate Blocking Agent | Avoid using milk as a blocking agent when detecting phosphorylated proteins, as it contains phosphoproteins that can increase background noise. Use Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) instead. |
| Incorrect Antibody Dilution | Optimize the concentration of your primary and secondary antibodies. Refer to the manufacturer's datasheet for recommended starting dilutions. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock solution in DMSO. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced cytotoxicity. Replace the medium in the wells with the this compound dilutions. Include appropriate vehicle controls (medium with DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Crystal Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot Analysis of STAT3 Phosphorylation
This protocol outlines the key steps for detecting changes in STAT3 phosphorylation upon this compound treatment.
-
Cell Treatment and Lysis:
-
Plate cells and treat with this compound at the desired concentrations and for the appropriate time.
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein samples on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Stripping and Reprobing (Optional):
-
To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total STAT3 or a housekeeping protein like GAPDH or β-actin.
-
Visualizations
Signaling Pathways and Workflows
Caption: this compound inhibits DUSP22, leading to modulation of the JNK pathway and activation of other signaling cascades.
Caption: A typical experimental workflow for analyzing protein phosphorylation changes induced by this compound using Western blotting.
References
- 1. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. This compound | DUSP22 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression | EMBO Molecular Medicine [link.springer.com]
- 7. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound|CAS 862827-45-0|DC Chemicals [dcchemicals.com]
Validation & Comparative
Validating BML-260 Inhibition of DUSP22 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of BML-260, a known inhibitor of Dual Specificity Phosphatase 22 (DUSP22), with other potential inhibitors. The information presented herein is supported by experimental data to aid researchers in evaluating the utility of this compound for studies on DUSP22-mediated signaling pathways.
Introduction to DUSP22 and this compound
Dual Specificity Phosphatase 22 (DUSP22), also known as JNK Stimulatory Phosphatase-1 (JSP-1), is a member of the dual-specificity phosphatase family of enzymes that can dephosphorylate both phosphotyrosine and phosphoserine/threonine residues on target proteins. It plays a crucial role in various cellular processes by modulating signaling pathways, most notably activating the c-Jun N-terminal kinase (JNK) pathway. Dysregulation of DUSP22 activity has been implicated in inflammatory disorders, proliferative diseases, and muscle wasting.
This compound is a rhodanine-based small molecule that has been identified as a potent inhibitor of DUSP22. Its ability to modulate DUSP22 activity makes it a valuable tool for investigating the physiological and pathological roles of this phosphatase.
Comparative Analysis of DUSP22 Inhibitors
The inhibitory activity of small molecules against DUSP22 is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | Target(s) | DUSP22 IC50 (µM) | Comments |
| This compound | DUSP22 | 54 [1] | Competitive inhibitor. Specificity demonstrated against the related phosphatase VHR.[1] |
| Ethyl-3,4-dephostatin (B12061211) | DUSP22 | 5.79 ± 1.09[2] | Inhibition demonstrated in a droplet-based microfluidic assay.[2] |
| PTP Inhibitor V | DUSP14, DUSP22 | Not Reported for DUSP22 | IC50 for the related phosphatase DUSP14 is 3.9 ± 1.0 µM.[3] |
Note on Other Investigated Compounds: Initial investigations included the evaluation of VX-745, SB 203580, FR180204, and SP600125 as potential DUSP22 inhibitors. However, a comprehensive literature search did not yield direct experimental evidence or IC50 values for their inhibitory activity against DUSP22. These compounds are established inhibitors of other kinase families (p38 MAPK, ERK, and JNK respectively) and therefore are not included in this direct comparison as validated DUSP22 inhibitors.
Experimental Protocols
Accurate validation of DUSP22 inhibition requires robust and reproducible experimental protocols. Below are detailed methodologies for key experiments.
In Vitro DUSP22 Phosphatase Activity Assay (Fluorescence-based)
This protocol is a representative method for determining the inhibitory activity of compounds against DUSP22 using a fluorogenic substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (B84403) (DiFMUP).
Materials:
-
Recombinant human DUSP22 enzyme
-
DUSP22 inhibitor (e.g., this compound)
-
DiFMUP substrate (e.g., from a commercial supplier)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100
-
384-well black microplate
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Enzyme Preparation: Prepare a working solution of recombinant DUSP22 in Assay Buffer to a final concentration that yields a linear reaction rate over the desired time course. This should be determined empirically in preliminary experiments.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound) in Assay Buffer. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.
-
Assay Reaction: a. To the wells of a 384-well plate, add 5 µL of the serially diluted inhibitor or vehicle control. b. Add 10 µL of the DUSP22 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding. c. Initiate the reaction by adding 10 µL of the DiFMUP substrate solution (prepare in Assay Buffer to a final concentration near its Km value for DUSP22).
-
Data Acquisition: Immediately begin kinetic reading of the fluorescence intensity every minute for 30-60 minutes using a fluorescence plate reader.
-
Data Analysis: a. Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time plot. b. Normalize the velocities to the vehicle control (100% activity). c. Plot the percentage of DUSP22 activity against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Original this compound Discovery Assay (Radioactive Peptide-based)
This compound was originally identified and characterized using an epidermal growth factor receptor (EGFR) peptide-based assay with a P32-labeled phosphate.[1]
Principle: This assay measures the ability of DUSP22 to dephosphorylate a radiolabeled peptide substrate. The amount of released radioactive phosphate is quantified to determine enzyme activity.
Key Components:
-
Recombinant DUSP22
-
This compound
-
A peptide substrate corresponding to a phosphorylation site on the EGFR, labeled with ³²P.
-
Reaction buffer and stop solution.
-
Method for separating phosphorylated and dephosphorylated peptide (e.g., phosphocellulose paper binding and scintillation counting).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the validation of DUSP22 inhibition.
Caption: DUSP22 signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for determining the IC50 of this compound against DUSP22.
Caption: Potency comparison of DUSP22 inhibitors.
Conclusion
This compound is a well-documented inhibitor of DUSP22 with a validated IC50 value. While other compounds like ethyl-3,4-dephostatin show higher potency in specific assays, this compound remains a valuable and characterized tool for studying DUSP22 function. The choice of inhibitor will depend on the specific experimental context, including the required potency and the potential for off-target effects. The provided experimental protocols offer a framework for researchers to independently validate the activity of this compound and other potential DUSP22 inhibitors in their own experimental systems.
References
A Comparative Guide to DUSP22 Inhibitors: BML-260 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BML-260, a known inhibitor of Dual Specificity Phosphatase 22 (DUSP22), with other relevant small molecule inhibitors. This document summarizes key performance data, outlines experimental methodologies, and visualizes associated signaling pathways to support research and drug development efforts in targeting DUSP22.
Introduction to DUSP22 and its Inhibition
Dual Specificity Phosphatase 22 (DUSP22), also known as JNK Stimulatory Phosphatase-1 (JSP-1), is a member of the dual-specificity phosphatase family. It plays a crucial role in cellular signaling by dephosphorylating and thereby regulating the activity of key signaling proteins, including c-Jun N-terminal kinase (JNK).[1][2] The DUSP22-JNK-FOXO3a signaling axis has been identified as a critical pathway in conditions such as skeletal muscle wasting, making DUSP22 an attractive therapeutic target.[1][3][4][5][6][7]
This compound is a rhodanine-based small molecule that has been identified as a competitive inhibitor of DUSP22.[1][2] This guide compares this compound with other compounds known to inhibit DUSP22 or related signaling pathways.
Quantitative Performance of DUSP22 Inhibitors
The following table summarizes the available quantitative data for this compound and other selected inhibitors. It is important to note that while several compounds are reported to have an effect on DUSP22-related pathways, specific IC50 values for direct DUSP22 inhibition are not available for all of them, highlighting a gap in the current research landscape.
| Inhibitor | Target(s) | IC50 (DUSP22) | Other Reported IC50/Ki Values | Chemical Class |
| This compound | DUSP22 | 54 µM [2] | - | Rhodanine[1] |
| VX-745 (Neflamapimod) | p38α, p38β | Not Reported | p38α: 10 nM, p38β: 220 nM[8] | Pyrimido[1,6-b]pyridazin-6-one |
| SP600125 | JNK1, JNK2, JNK3 | Not Reported | JNK1: 40 nM, JNK2: 40 nM, JNK3: 90 nM[9] | Anthrapyrazolone |
| NSC-95397 | Cdc25A, Cdc25B, Cdc25C, MKP-1 | Not Reported | Cdc25A: 22.3 nM (IC50), 32 nM (Ki); Cdc25B: 125 nM (IC50), 96 nM (Ki); Cdc25C: 56.9 nM (IC50), 40 nM (Ki)[10] | Quinone-based |
Note: The lack of publicly available, direct IC50 values for VX-745, SP600125, and NSC-95397 against DUSP22 makes a direct potency comparison with this compound challenging. These compounds are primarily characterized as inhibitors of other kinases within related signaling cascades.
Signaling Pathway and Experimental Workflow
To understand the context of DUSP22 inhibition, it is crucial to visualize its role in the relevant signaling pathway and the general workflow for testing inhibitors.
Caption: The DUSP22-JNK-FOXO3a signaling pathway in muscle atrophy.
The diagram above illustrates how cellular stress can upregulate DUSP22. DUSP22, in turn, dephosphorylates and inactivates JNK. This compound inhibits DUSP22, leading to sustained JNK activation (p-JNK). Activated JNK can then phosphorylate FOXO3a, promoting its translocation to the nucleus and subsequent transcription of atrogenes, which are involved in muscle atrophy.
References
- 1. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SP600125 | Cell Signaling Technology [cellsignal.com]
- 3. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Targeting phosphatase DUSP22 ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression | Semantic Scholar [semanticscholar.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression | EMBO Molecular Medicine [link.springer.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
A Comparative Guide to JNK Pathway Modulation: BML-260 vs. SP600125
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two key modulators of the c-Jun N-terminal kinase (JNK) signaling pathway: BML-260 and SP600125. While both compounds ultimately lead to a reduction in JNK signaling, they achieve this through distinct mechanisms, offering different advantages and considerations for experimental design.
This document outlines their mechanisms of action, presents quantitative data on their efficacy and specificity, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved.
Overview of this compound and SP600125
SP600125 is a well-established, potent, and reversible ATP-competitive inhibitor that directly targets the kinase activity of JNK1, JNK2, and JNK3.[1][2] Its direct inhibitory action has made it a widely used tool for investigating the immediate consequences of JNK blockade in various cellular processes.
In contrast, This compound is a rhodanine-based small molecule that indirectly modulates JNK signaling by inhibiting Dual-Specificity Phosphatase 22 (DUSP22), also known as JNK pathway-associated phosphatase (JKAP).[3] DUSP22 has been shown to act as a scaffold protein and a positive regulator of the JNK signaling cascade.[4][5] By inhibiting DUSP22, this compound leads to a downstream reduction in JNK activation.[6][7]
Mechanism of Action
The fundamental difference between these two compounds lies in their point of intervention in the JNK signaling pathway.
SP600125 acts as a direct antagonist at the ATP-binding site of JNK isoforms, preventing the phosphorylation of its downstream substrates, such as c-Jun.[1][8]
This compound , on the other hand, targets an upstream regulator, DUSP22. The inhibition of DUSP22 disrupts the scaffold-mediated activation of the JNK cascade, leading to reduced phosphorylation and activation of JNK itself.[6][9]
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and SP600125 based on available experimental data.
Table 1: Potency and Efficacy
| Compound | Target | Assay Type | IC50 / Ki | Reference(s) |
| This compound | DUSP22 | Phosphatase Activity Assay | IC50: 54 µM | [2] |
| SP600125 | JNK1 | Cell-free kinase assay | IC50: 40 nM | [1] |
| JNK2 | Cell-free kinase assay | IC50: 40 nM; Ki: 0.19 µM | [1][10] | |
| JNK3 | Cell-free kinase assay | IC50: 90 nM | [1] | |
| c-Jun phosphorylation | In-cell assay (Jurkat T cells) | IC50: 5-10 µM | [11][12] |
Table 2: Off-Target Effects
| Compound | Off-Target | Effect | IC50 | Reference(s) |
| This compound | UCP1 Expression | JSP-1 independent activation | - | [4][13] |
| SP600125 | Aurora kinase A | Inhibition | IC50: 60 nM | [1][12] |
| FLT3 | Inhibition | IC50: 90 nM | [1][12] | |
| TRKA | Inhibition | IC50: 70 nM | [1][12] | |
| MKK4 | Inhibition | >10-fold less selective than for JNK | [1] | |
| p38 | Inhibition | >100-fold less selective than for JNK | [1] | |
| ERK2 | Inhibition | >100-fold less selective than for JNK | [1] | |
| PI3Kδ | Inhibition | - | [13][14] | |
| Aryl hydrocarbon receptor (AhR) | Agonist | - | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of this compound and SP600125 on the JNK signaling pathway.
Western Blot for Phospho-JNK and Phospho-c-Jun
This protocol is designed to detect the phosphorylation status of JNK and its direct substrate c-Jun in cell lysates.
a. Cell Culture and Treatment:
-
Seed cells of interest in appropriate culture plates and grow to 70-80% confluency.
-
Pre-treat cells with this compound or SP600125 at desired concentrations for a specified time (e.g., 1-4 hours for SP600125).[11] Include a vehicle control (e.g., DMSO).
-
Stimulate the JNK pathway with an appropriate agonist (e.g., Anisomycin, UV radiation) for a predetermined duration.
-
Immediately place the culture plates on ice to halt cellular processes.
b. Protein Lysate Preparation:
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[11]
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with brief vortexing every 10 minutes.[11]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
Collect the supernatant containing the protein lysate.
c. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
d. SDS-PAGE and Protein Transfer:
-
Normalize protein samples to the same concentration and add Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5 minutes.[11]
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.[11]
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
e. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. For phospho-proteins, BSA is generally preferred over milk to reduce background.
-
Incubate the membrane with primary antibodies specific for phospho-JNK (Thr183/Tyr185), total JNK, phospho-c-Jun (Ser63/73), and total c-Jun overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 3.
-
Detect the signal using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.[11]
In Vitro JNK Kinase Assay
This assay measures the direct inhibitory effect of a compound on JNK's kinase activity.
a. Immunoprecipitation of JNK (from cell lysates):
-
Prepare cell lysates from stimulated cells as described in the Western blot protocol.
-
Add anti-JNK antibody to the cell lysate and incubate to form an antibody-kinase complex.[7]
-
Add Protein A/G sepharose beads to pull down the immune complex.[16]
-
Wash the beads multiple times with lysis buffer and then with kinase assay buffer to remove non-specific binding.[16]
b. Kinase Reaction:
-
Resuspend the bead-bound JNK in kinase assay buffer.
-
Add the test compound (e.g., SP600125) at various concentrations.
-
Initiate the kinase reaction by adding a substrate (e.g., recombinant c-Jun or ATF2) and ATP.[1][7]
-
Incubate at 30°C for a specified time (e.g., 30 minutes).[1]
-
Terminate the reaction by adding SDS-PAGE sample buffer.
c. Detection:
-
Boil the samples to elute the proteins from the beads.
-
Analyze the phosphorylation of the substrate by Western blot using a phospho-specific antibody (e.g., anti-phospho-c-Jun).[1]
-
Alternatively, a radioactive assay using [γ-³²P]ATP can be performed, where the incorporation of the radioactive phosphate (B84403) into the substrate is measured.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways affected by this compound and SP600125.
References
- 1. assaygenie.com [assaygenie.com]
- 2. agscientific.com [agscientific.com]
- 3. DUSP22 rearrangement is associated with a distinctive immunophenotype but not outcome in patients with systemic ALK-negative anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oak.kribb.re.kr [oak.kribb.re.kr]
- 5. Scaffold Role of DUSP22 in ASK1-MKK7-JNK Signaling Pathway | PLOS One [journals.plos.org]
- 6. JNK Kinase Assay [whitelabs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Structural basis for the selective inhibition of JNK1 by the scaffolding protein JIP1 and SP600125 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. SP600125 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. abcam.cn [abcam.cn]
A Researcher's Guide to Confirming BML-260 Target Engagement in Cells
For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor reaches and interacts with its intended target within a cell is a critical step in preclinical research. This guide provides a comprehensive comparison of methods to confirm target engagement of BML-260, a known inhibitor of Dual Specificity Phosphatase 22 (DUSP22), in a cellular context. We present experimental data and detailed protocols to enable robust validation of on-target activity.
This compound is a potent inhibitor of DUSP22, a phosphatase that plays a crucial role in regulating cellular signaling pathways, notably by activating the c-Jun N-terminal kinase (JNK) pathway.[1][2][3] Dysregulation of the JNK signaling cascade is implicated in various diseases, making DUSP22 an attractive therapeutic target. However, ensuring that the observed cellular effects of this compound are a direct consequence of DUSP22 inhibition, and not due to off-target interactions, is paramount.[4][5]
This guide explores direct and indirect methods to verify this compound's engagement with DUSP22 in cells, comparing their principles, advantages, and limitations.
Comparison of Target Engagement Methods
Confirming target engagement can be approached through methods that directly measure the physical interaction between the compound and the target protein, or indirectly by assessing the functional consequences of this interaction.
| Method | Principle | Pros | Cons |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding.[6][7][8] | Label-free, applicable in intact cells and tissues, provides direct evidence of binding.[6][7][8] | Requires a specific antibody for detection, throughput can be limited for Western blot-based detection. |
| Phospho-JNK Western Blot | Measures the phosphorylation status of JNK, a downstream substrate of the DUSP22-regulated pathway.[9][10][11] | Relatively straightforward, widely available technology, directly assesses the functional consequence of target inhibition. | Indirect method, pathway crosstalk can lead to ambiguous results, requires pathway stimulation. |
| Immunoprecipitation-Phosphatase Assay | DUSP22 is immunoprecipitated from cell lysates treated with the inhibitor, and its phosphatase activity is measured in vitro. | Directly measures the enzymatic activity of the target. | In vitro assay may not fully reflect the cellular context, can be technically challenging. |
| Alternative DUSP22 Inhibitors | Using other known DUSP22 inhibitors as controls to compare cellular phenotypes. | Provides confidence that the observed phenotype is due to DUSP22 inhibition. | Limited availability of well-characterized, structurally distinct DUSP22 inhibitors. |
Signaling Pathway and Experimental Workflows
To effectively design and interpret target engagement experiments, a clear understanding of the relevant signaling pathway and experimental procedures is essential.
DUSP22-JNK Signaling Pathway
DUSP22 is known to be a positive regulator of the JNK signaling pathway. Inhibition of DUSP22 by this compound is expected to lead to a decrease in the phosphorylation of JNK.
Cellular Thermal Shift Assay (CETSA) Workflow
CETSA is a powerful technique to directly confirm the binding of this compound to DUSP22 in a cellular environment.
Phospho-JNK Western Blot Workflow
This indirect method assesses the functional consequence of DUSP22 inhibition by measuring the phosphorylation of its downstream target, JNK.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
Objective: To determine if this compound binds to and stabilizes DUSP22 in intact cells.
Materials:
-
Cell line expressing DUSP22 (e.g., Jurkat, HEK293)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-DUSP22 antibody
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
Western blot equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or DMSO for 1-2 hours.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes or a 96-well plate.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature. Include an unheated control (e.g., 37°C).
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Western Blot Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Perform Western blotting with antibodies against DUSP22 and a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for DUSP22 at each temperature.
-
Plot the percentage of soluble DUSP22 relative to the unheated control against the temperature.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle-treated samples indicates target engagement.
-
Phospho-JNK Western Blot Protocol
Objective: To assess the effect of this compound on the phosphorylation of JNK in response to a stimulus.
Materials:
-
Cell line responsive to JNK activation (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
JNK activator (e.g., Anisomycin, UV radiation)
-
Ice-cold PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
Anti-phospho-JNK (Thr183/Tyr185) antibody
-
Anti-total JNK antibody
-
Loading control antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed cells and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with a JNK activator for a predetermined time (e.g., 30 minutes with Anisomycin). Include a non-stimulated control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-JNK.
-
After washing, incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing:
-
The membrane can be stripped and re-probed with antibodies for total JNK and a loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-JNK and normalize to total JNK or the loading control.
-
A dose-dependent decrease in the phospho-JNK signal in the this compound-treated samples compared to the stimulated control indicates target engagement and inhibition of the DUSP22-JNK pathway.
-
Conclusion
Confirming the cellular target engagement of this compound is a critical step in validating its mechanism of action. This guide provides a framework for researchers to design and execute robust experiments using complementary direct and indirect methods. The Cellular Thermal Shift Assay offers direct evidence of binding, while the phospho-JNK Western blot provides a functional readout of pathway inhibition. By employing these techniques and comparing the results with appropriate controls, researchers can confidently establish the on-target activity of this compound and advance their drug discovery efforts.
References
- 1. anygenes.com [anygenes.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. paulogentil.com [paulogentil.com]
- 4. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
BML-260: A Pharmacological Alternative to Genetic Knockdown of DUSP22
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the small molecule inhibitor BML-260 and genetic knockdown techniques for studying the function of Dual Specificity Phosphatase 22 (DUSP22).
Dual Specificity Phosphatase 22 (DUSP22), also known as JNK Stimulatory Phosphatase-1 (JSP-1), is a critical regulator of various cellular processes, including immune responses, cancer progression, and skeletal muscle wasting.[1][2][3] Its role in dephosphorylating key signaling proteins makes it an attractive therapeutic target.[3][4] Traditionally, genetic knockdown methods like siRNA or shRNA have been the primary tools to investigate the function of DUSP22.[5][6] However, the pharmacological inhibitor this compound presents a viable and often advantageous alternative. This guide explores the comparative efficacy, mechanisms, and experimental considerations of using this compound versus genetic knockdown of DUSP22.
Mechanism of Action: Pharmacological Inhibition vs. Genetic Silencing
This compound is a rhodanine-based small molecule that acts as a competitive inhibitor of DUSP22.[1][2] Molecular docking analyses indicate that this compound non-covalently binds to the active site of human DUSP22, specifically at the Cys88 residue.[1][2] This binding action dose-dependently inhibits the phosphatase activity of DUSP22.[1][2]
In contrast, genetic knockdown techniques, such as those employing small interfering RNA (siRNA) or short hairpin RNA (shRNA), function by degrading DUSP22 messenger RNA (mRNA).[5][6] This leads to a reduction in the synthesis of the DUSP22 protein. While effective, this approach can sometimes be hampered by off-target effects, incomplete knockdown, or compensatory mechanisms within the cell.
Comparative Efficacy: Insights from Skeletal Muscle Wasting Studies
Recent studies on skeletal muscle wasting provide a direct comparison between this compound and DUSP22 genetic knockdown, demonstrating remarkably similar therapeutic effects.[1][2] In models of sarcopenia and dexamethasone-induced muscle atrophy, both interventions were shown to prevent muscle wasting.[1][2]
| Parameter | DUSP22 Genetic Knockdown | This compound Treatment | Reference |
| Effect on Atrophy-Related Genes (Atrogin-1, MuRF-1) | Downregulation | Downregulation | [1][2] |
| Effect on Myotube Atrophy | Prevention | Prevention | [1][2] |
| Impact on Protein Synthesis | Maintained | Maintained | [1][2] |
| Effect on Grip Strength in Aged Mice | N/A | Increased by >20% | [1][7] |
| Reduction in Wasting-Related Gene Expression in Aged Skeletal Muscle | >50% reduction | N/A | [1][7] |
The DUSP22-JNK-FOXO3a Signaling Pathway
Both this compound and DUSP22 knockdown exert their effects by modulating the JNK-FOXO3a signaling axis.[1][2] DUSP22 is known to activate the stress-activated kinase JNK.[1][2] Activated JNK, in turn, promotes the activity of FOXO3a, a master regulator of genes involved in muscle atrophy, such as Atrogin-1 and MuRF-1.[1][2] By inhibiting DUSP22, both this compound and genetic knockdown lead to the suppression of the JNK-FOXO3a pathway, thereby preventing muscle wasting.[1][2] Notably, these therapeutic effects occur independently of the PI3K-Akt pathway.[1][2]
DUSP22-JNK-FOXO3a Signaling Pathway and Points of Intervention.
Experimental Protocols
DUSP22 Inhibition with this compound
A common experimental approach involves treating cells or animals with this compound at a concentration determined by dose-response studies. For instance, in studies on dexamethasone-induced myotube atrophy, C2C12 myotubes were treated with dexamethasone (B1670325) in the presence or absence of this compound.[8]
Cell Culture and Treatment:
-
C2C12 myoblasts are cultured and differentiated into myotubes.
-
Myotubes are then treated with dexamethasone (e.g., 100 μM) to induce atrophy.
-
Concurrently, cells are treated with this compound at a predetermined effective concentration (e.g., 10 μM).
-
Control groups include untreated cells, cells treated with dexamethasone alone, and cells treated with this compound alone.
-
After a set incubation period (e.g., 24 hours), cells are harvested for analysis.
DUSP22 Genetic Knockdown
Genetic knockdown of DUSP22 is typically achieved through the transfection of cells with plasmids expressing shRNA targeting DUSP22 or with specific siRNAs.
siRNA-Mediated Knockdown Protocol:
-
Cells (e.g., C2C12 myoblasts) are seeded in culture dishes to achieve 50-75% confluency at the time of transfection.[5]
-
A mixture of siRNA targeting DUSP22 and a transfection reagent (e.g., Oligofectamine) in a serum-free medium is prepared.[5]
-
The siRNA-transfection reagent complex is added to the cells.
-
Cells are incubated for a specific duration (e.g., 5 hours) before adding a complete medium.[5]
-
Knockdown efficiency is assessed after 24-72 hours by measuring DUSP22 mRNA or protein levels via qPCR or Western blotting, respectively.
Comparative Experimental Workflows.
Conclusion: Choosing the Right Tool
Both this compound and genetic knockdown are powerful tools for investigating the role of DUSP22. This compound offers a rapid, reversible, and dose-dependent method of inhibiting DUSP22 function, making it particularly useful for preclinical studies and validating DUSP22 as a therapeutic target.[1][2] Its effectiveness in vivo, as demonstrated by increased grip strength in aged mice, highlights its potential as a lead compound for drug development.[1][7]
Genetic knockdown, on the other hand, provides a highly specific means of reducing DUSP22 expression and is invaluable for dissecting the fundamental cellular functions of the protein. The choice between these two approaches will ultimately depend on the specific research question, experimental system, and desired outcomes. In many cases, a combination of both pharmacological and genetic techniques will provide the most comprehensive understanding of DUSP22 biology.
References
- 1. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression | EMBO Molecular Medicine [link.springer.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 7. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression | EMBO Molecular Medicine [link.springer.com]
- 8. biorxiv.org [biorxiv.org]
A Comparative Analysis of BML-260 and Other Small Molecule Inhibitors Targeting JSP-1/DUSP22
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of BML-260, a known inhibitor of JNK Stimulatory Phosphatase-1 (JSP-1), also known as Dual Specificity Phosphatase 22 (DUSP22), with other small molecule inhibitors that have been investigated for their effects on related signaling pathways. This document is intended to serve as a resource for researchers in the fields of signal transduction, drug discovery, and molecular biology, offering a consolidated view of the available data on these compounds.
Introduction to JSP-1/DUSP22
JSP-1 (DUSP22) is a member of the dual-specificity phosphatase family of enzymes, which are capable of dephosphorylating both phosphotyrosine and phosphoserine/threonine residues on their substrates.[1] Unlike many other DUSPs that act as negative regulators of MAP kinase pathways, JSP-1 has been shown to be a positive regulator of the c-Jun N-terminal kinase (JNK) signaling pathway.[2] The JNK pathway is a critical mediator of cellular responses to stress, inflammation, and apoptosis. Dysregulation of this pathway has been implicated in a variety of diseases, including cancer and inflammatory disorders. Consequently, inhibitors of JSP-1, such as this compound, are valuable tools for studying the physiological roles of this phosphatase and for exploring its potential as a therapeutic target.
Quantitative Comparison of Inhibitors
| Inhibitor | Primary Target(s) | IC50/Ki for Primary Target(s) | IC50 for JSP-1/DUSP22 | Notes |
| This compound | JSP-1/DUSP22 | Low micromolar | 54 µM | Competitive inhibitor.[2] |
| NSC 95397 | Cdc25A, Cdc25B, Cdc25C, MKP-1 | Ki = 32 nM (Cdc25A), 96 nM (Cdc25B), 40 nM (Cdc25C); IC50 = 22.3 nM (Cdc25A), 125 nM (Cdc25B), 56.9 nM (Cdc25C)[3] | Not Reported | Potent and selective inhibitor of Cdc25 dual-specificity phosphatases.[3][4] |
| Doramapimod (BIRB 796) | p38α/β/γ/δ MAPK, B-Raf | IC50 = 38 nM (p38α), 65 nM (p38β), 200 nM (p38γ), 520 nM (p38δ); IC50 = 83 nM (B-Raf)[5] | Not Reported | Orally active and highly potent p38 MAPK inhibitor.[5][6] |
| FR180204 | ERK1, ERK2 | IC50 = 0.51 µM (ERK1), 0.33 µM (ERK2)[7] | Not Reported | ATP-competitive and selective ERK inhibitor.[7] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Experimental Protocols
DUSP22 (JSP-1) Enzymatic Inhibition Assay using p-Nitrophenyl Phosphate (B84403) (pNPP)
This protocol describes a general method for determining the inhibitory activity of compounds against DUSP22 using the chromogenic substrate p-nitrophenyl phosphate (pNPP). The dephosphorylation of pNPP by DUSP22 produces p-nitrophenol, which has a yellow color and can be quantified by measuring its absorbance at 405 nm.[8]
Materials:
-
Recombinant human DUSP22 enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 135 mM NaCl, 7.5 mM KCl, 5 mM MgCl₂, 0.1 mM ZnCl₂, 0.03% Tween 20)[9]
-
p-Nitrophenyl phosphate (pNPP) solution (e.g., 100 mM stock in deionized water)[9]
-
Test inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 2x concentrated assay buffer.
-
Dilute the recombinant DUSP22 enzyme to a working concentration in 1x assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.
-
Prepare a series of dilutions of the test inhibitor in 1x assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 1%.
-
Prepare a working solution of pNPP in deionized water. The final concentration in the assay should be at or near the Km of DUSP22 for pNPP, if known.
-
-
Assay Setup (96-well plate):
-
Test Wells: Add 25 µL of the diluted DUSP22 enzyme solution and 25 µL of the corresponding inhibitor dilution.
-
Positive Control (No Inhibitor): Add 25 µL of the diluted DUSP22 enzyme solution and 25 µL of assay buffer containing the same concentration of solvent as the inhibitor wells.
-
Negative Control (No Enzyme): Add 25 µL of assay buffer and 25 µL of the highest concentration of the inhibitor.
-
Blank: Add 50 µL of assay buffer.
-
-
Pre-incubation:
-
Gently tap the plate to mix the contents and pre-incubate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 50 µL of the pNPP working solution to all wells.
-
-
Measurement:
-
Immediately place the plate in the microplate reader and measure the absorbance at 405 nm.
-
For a kinetic assay, take readings at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes.
-
For an endpoint assay, incubate the plate at a controlled temperature (e.g., 37°C) for a fixed period (e.g., 30 minutes) and then stop the reaction by adding a stop solution (e.g., 50 µL of 2N NaOH) before reading the absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Determine the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ of Test Well / V₀ of Positive Control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a well-characterized inhibitor of JSP-1/DUSP22, providing a valuable tool for investigating the role of this unique phosphatase in the JNK signaling pathway. While other small molecules such as NSC 95397, Doramapimod, and FR180204 have been identified as inhibitors of other components within related signaling cascades, their specific activity against JSP-1/DUSP22 remains to be thoroughly documented in publicly accessible literature. This guide highlights the need for further comparative studies to fully elucidate the selectivity profiles of these compounds against a broader range of phosphatases, which will be crucial for their precise application in research and for the potential development of novel therapeutics targeting the JSP-1/DUSP22-JNK axis. Researchers are encouraged to utilize the provided experimental protocol as a starting point for their own investigations into the inhibition of JSP-1/DUSP22.
References
- 1. Dual-specificity phosphatases: critical regulators with diverse cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Doramapimod (BIRB 796) | p38 MAPK Inhibitor | AmBeed.com [ambeed.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structural analysis of human dual-specificity phosphatase 22 complexed with a phosphotyrosine-like substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of BML-260: A Comparative Guide to Biochemical and Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
BML-260, a rhodanine-based small molecule, has emerged as a compound of interest with a dual mechanism of action, presenting both opportunities and challenges for consistent characterization. Initially identified as an inhibitor of the dual-specificity phosphatase DUSP22 (also known as JSP-1), it has since been shown to induce the expression of Uncoupling Protein 1 (UCP1) through a DUSP22-independent pathway involving the activation of CREB, STAT3, and PPAR signaling.[1][2][3] This guide provides a framework for the cross-validation of this compound's effects using a variety of biochemical and cell-based assays, offering a comparative analysis of expected outcomes and detailed experimental protocols to ensure reproducibility.
Quantitative Comparison of this compound Activity
Direct cross-validation studies quantitatively comparing the potency of this compound across different assay formats are not extensively available in the public domain. The following tables summarize the currently available data and provide a template for researchers to populate as more data becomes available.
Table 1: DUSP22/JSP-1 Inhibition
| Assay Type | Method Principle | Target | Key Reagents | Readout | Reported IC50 | Reference |
| Biochemical Assay | Phosphatase Activity | Recombinant DUSP22 | Phosphopeptide substrate (e.g., P-nitrophenyl phosphate), this compound | Colorimetric or Fluorometric | 54 µM | [3] |
| Cell-Based Assay | Target Engagement | Endogenous DUSP22 | This compound, Specific DUSP22 antibody | Western Blot, Cellular Thermal Shift Assay (CETSA) | Data not available | N/A |
Table 2: UCP1 Induction
| Assay Type | Method Principle | Cell Line | Key Reagents | Readout | Reported EC50 | Reference |
| Reporter Gene Assay | UCP1 promoter-driven reporter | Brown Adipocyte Reporter Cell Line | This compound, Luciferase substrate | Luminescence | Data not available | [4] |
| mRNA Quantification | Gene Expression | Differentiated Brown or White Adipocytes | This compound, Primers for UCP1 | qPCR | Data not available | [1][5] |
| Protein Quantification | Protein Expression | Differentiated Brown or White Adipocytes | This compound, Anti-UCP1 antibody | Western Blot, Immunohistochemistry | Data not available | [1][5] |
Table 3: Signaling Pathway Activation
| Assay Type | Method Principle | Target Protein | Cell Line | Readout | Reported EC50 | Reference |
| Western Blot | Protein Phosphorylation | p-CREB (Ser133) | Differentiated Adipocytes | Chemiluminescence | Data not available | [1] |
| Western Blot | Protein Phosphorylation | p-STAT3 (Tyr705) | Differentiated Adipocytes | Chemiluminescence | Data not available | [1] |
| Reporter Gene Assay | Transcriptional Activation | PPAR Response Element | Appropriate cell line | Luminescence/Colorimetric | Data not available | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental approaches for this compound, the following diagrams have been generated.
Figure 1: this compound's dual signaling pathways.
Figure 2: Experimental workflow for cross-validation.
Experimental Protocols
Biochemical DUSP22 Phosphatase Activity Assay
This assay directly measures the enzymatic activity of DUSP22 and its inhibition by this compound in a purified system.
-
Materials:
-
Recombinant human DUSP22 enzyme
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or a fluorescent substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Plate reader (spectrophotometer or fluorometer)
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add a fixed concentration of recombinant DUSP22 to each well of the microplate, except for the negative control wells.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the phosphatase substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (if necessary, depending on the substrate).
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA) for DUSP22 Target Engagement
CETSA assesses the binding of this compound to its target protein, DUSP22, within intact cells by measuring changes in the protein's thermal stability.[7][8]
-
Materials:
-
Cell line expressing endogenous DUSP22 (e.g., C2C12 myotubes)[3]
-
Cell culture medium and reagents
-
This compound stock solution (in DMSO)
-
PBS and lysis buffer with protease and phosphatase inhibitors
-
Thermal cycler
-
Western blot reagents (SDS-PAGE gels, transfer membranes, anti-DUSP22 antibody, secondary antibody, ECL substrate)
-
-
Procedure:
-
Culture cells to confluency.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Centrifuge the lysates at high speed to pellet precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble DUSP22 in each sample by Western blot.
-
Quantify the band intensities and plot them against the temperature for both this compound-treated and vehicle-treated samples to generate melting curves. A shift in the melting curve indicates target engagement.
-
UCP1 mRNA and Protein Expression in Differentiated Adipocytes
This protocol details the differentiation of preadipocytes and subsequent analysis of UCP1 expression following this compound treatment.
-
Adipocyte Differentiation:
-
Seed preadipocytes (e.g., 3T3-L1 or primary stromal vascular fraction cells) and grow to confluence.[9]
-
Induce differentiation using a standard cocktail (e.g., containing dexamethasone, IBMX, and insulin) for 2-3 days.[10][11]
-
Maintain the cells in an adipocyte maintenance medium (containing insulin) for an additional 7-10 days, replacing the medium every 2-3 days.
-
-
This compound Treatment and Analysis:
-
On the desired day of differentiation, treat the mature adipocytes with a dose range of this compound or vehicle for 24-72 hours.[12]
-
For qPCR:
-
Harvest the cells and extract total RNA.
-
Perform reverse transcription to generate cDNA.
-
Quantify UCP1 mRNA levels using qPCR with specific primers, normalizing to a housekeeping gene (e.g., GAPDH).
-
-
For Western Blot:
-
Lyse the cells and determine the protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody against UCP1, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Calculate the EC50 for UCP1 induction based on the dose-response data from qPCR or Western blot quantification.
-
Analysis of CREB and STAT3 Phosphorylation
This assay measures the activation of key transcription factors in the this compound-induced UCP1 expression pathway.
-
Procedure:
-
Differentiate and treat adipocytes with this compound as described above.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Perform Western blot analysis as previously described.
-
Probe separate membranes with antibodies specific for phosphorylated CREB (p-CREB Ser133) and phosphorylated STAT3 (p-STAT3 Tyr705).
-
Normalize the phosphorylated protein levels to the total levels of CREB and STAT3, respectively, by stripping and re-probing the membranes or running parallel gels.
-
Quantify the fold-change in phosphorylation relative to the vehicle control.
-
Conclusion
The cross-validation of this compound's biological activities is essential for a comprehensive understanding of its therapeutic potential. While there is a clear indication of its dual mechanism of action, a lack of publicly available, direct quantitative comparisons between different assay formats highlights a significant data gap. The experimental protocols provided in this guide offer a standardized approach for researchers to generate robust and comparable data on this compound's effects on DUSP22 inhibition, UCP1 induction, and the activation of associated signaling pathways. By systematically applying these biochemical and cell-based assays, the scientific community can build a more complete and reliable profile of this promising molecule.
References
- 1. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression [thno.org]
- 2. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulating phosphatase DUSP22 with this compound ameliorates skeletal muscle wasting via Akt independent JNK-FOXO3a repression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a rhodanine derivative this compound as a potent stimulator of UCP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ixcellsbiotech.com [ixcellsbiotech.com]
- 10. A modified protocol to maximize differentiation of human preadipocytes and improve metabolic phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding Adipocyte Differentiation: Mechanisms, Models, and Biomedical Applications - Amerigo Scientific [amerigoscientific.com]
- 12. researchgate.net [researchgate.net]
BML-260: A Comparative Analysis of its Thermogenic Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermogenic efficacy of BML-260 against other known thermogenic compounds. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Executive Summary
This compound, a rhodanine (B49660) derivative, has emerged as a potent stimulator of thermogenesis. It effectively increases the expression of Uncoupling Protein 1 (UCP1), a key mediator of non-shivering thermogenesis in both brown and white adipocytes. Mechanistic studies reveal that this compound activates the CREB, STAT3, and PPAR signaling pathways to induce a thermogenic gene program. Notably, its action is independent of JSP-1 (JNK-interacting protein-1), distinguishing its mechanism from some other thermogenic activators. This guide presents a comparative analysis of this compound's efficacy with established thermogenic agents like Isoproterenol (a non-selective β-adrenergic agonist) and CL-316,243 (a selective β3-adrenergic agonist).
Comparative Efficacy of Thermogenic Compounds
The following tables summarize the quantitative data on the efficacy of this compound compared to Isoproterenol and CL-316,243. Data is compiled from various studies and presented for both in vitro and in vivo models.
Table 1: In Vitro Efficacy in Adipocytes
| Compound | Cell Type | Parameter | Result | Citation |
| This compound | Mature Brown Adipocytes | UCP1 mRNA Expression | Significant increase (time-dependent) | [1] |
| Mature Brown Adipocytes | UCP1 Protein Expression | Significant increase (time-dependent) | [1] | |
| Mature Brown Adipocytes | Oxygen Consumption Rate (OCR) | Significantly higher than control | [1] | |
| Mature Brown Adipocytes | Mitochondrial Number | Significantly increased | [2] | |
| Differentiated White Adipocytes | UCP1 mRNA Expression | ~2.5-fold increase | [3] | |
| Isoproterenol (ISO) | Mature Brown Adipocytes | UCP1 mRNA Expression | Significant increase (used as positive control) | [1] |
| Mature Brown Adipocytes | UCP1 Protein Expression | Significant increase (used as positive control) | [1] | |
| Mature 3T3-L1 Adipocytes | UCP1 mRNA Expression | Significant increase with 10µM and 100µM | [4][5] | |
| Mature 3T3-L1 Adipocytes | Oxygen Consumption Rate (OCR) | Increased with 100µM treatment for 48h | [4][6][7] | |
| CL-316,243 | - | - | Data for direct in vitro comparison with this compound is limited in the reviewed literature. |
Table 2: In Vivo Efficacy in Mice
| Compound | Model | Parameter | Result | Citation |
| This compound | C57BL/6J Mice | UCP1 mRNA in subcutaneous WAT | ~26-fold increase after local injection | [3] |
| C57BL/6J Mice | Rectal Temperature (Cold Challenge) | Higher rectal temperature compared to vehicle-treated mice | [3] | |
| Isoproterenol (ISO) | - | - | Primarily used as an in vitro positive control in the context of this compound studies. | |
| CL-316,243 | C57BL/6J Mice | UCP1 mRNA in iBAT | Increased expression | [8] |
| Wild-type Mice | iBAT Temperature | Increased | [9] | |
| Wild-type Mice | Rectal Temperature | Increased | [9] | |
| Diet-Induced Obese Rats | iBAT Temperature | Increased at doses of 0.01-1 mg/kg | [10] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Adipocytes
Caption: this compound activates CREB, STAT3, and PPAR signaling pathways to upregulate UCP1 and other thermogenic genes in adipocytes.
Experimental Workflow for In Vitro Adipocyte Thermogenesis Assay
References
- 1. researchgate.net [researchgate.net]
- 2. The regulatory role of adipocyte mitochondrial homeostasis in metabolism-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isoproterenol Increases Uncoupling, Glycolysis, and Markers of Beiging in Mature 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoproterenol Increases Uncoupling, Glycolysis, and Markers of Beiging in Mature 3T3-L1 Adipocytes | PLOS One [journals.plos.org]
- 6. DigitalCommons@PCOM - Research Day: Isoproterenol induces beiging and thermogenesis in mature 3T3-L1 Adipocytes [digitalcommons.pcom.edu]
- 7. researchgate.net [researchgate.net]
- 8. Impact of thermogenesis induced by chronic β3-adrenergic receptor agonist treatment on inflammatory and infectious response during bacteremia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of body temperature and brown adipose tissue thermogenesis by bombesin receptor subtype-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Effects of Combined Oxytocin and Beta-3 Receptor Agonist (CL 316243) Treatment on Body Weight and Adiposity in Male Diet-Induced Obese Rats [frontiersin.org]
Safety Operating Guide
Safe Disposal of BML-260: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of BML-260, a compound recognized as non-hazardous under the 2012 OSHA Hazard Communication Standard. Adherence to these guidelines will help mitigate risks and ensure compliance with standard laboratory safety protocols.
Chemical and Physical Properties of this compound
A comprehensive understanding of a substance's properties is the first step toward safe handling and disposal. The key quantitative data for this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₇H₁₁NO₃S₂ |
| Molecular Weight | 341.40 g/mol |
| Appearance | Solid |
| Purity | ≥98% |
Stability and Reactivity Profile
This compound is stable under recommended storage conditions. However, to prevent hazardous reactions, it is crucial to avoid contact with strong oxidizing agents. When heated to decomposition, this compound may emit toxic fumes, including hydrogen sulfide, carbon oxides, and nitrogen oxides.
This compound Disposal Protocol
This protocol outlines the standard operating procedure for the disposal of this compound.
I. Personal Protective Equipment (PPE)
Before handling this compound, ensure that the following personal protective equipment is worn:
-
Safety glasses
-
Lab coat
-
Gloves
II. Spill Management
In the event of a spill, adhere to the following procedure:
-
Ventilation : Ensure the area is well-ventilated.
-
Containment : Prevent further spillage if it is safe to do so.
-
Cleanup : For solid this compound, carefully take it up mechanically, avoiding the creation of dust. A plastic sheet or tarp can be used to cover the spill to minimize spreading. Place the collected material into a designated and appropriate container for disposal.
-
Decontamination : Thoroughly clean the contaminated surface.
III. Disposal of Unused this compound
As this compound is a non-hazardous solid, it can be disposed of as regular laboratory waste, provided it is not mixed with any hazardous materials.
-
Containerization : Place the solid this compound waste into a clearly labeled, sealed container.
-
Labeling : The label should clearly identify the contents as "this compound (Non-Hazardous Solid Waste)".
-
Disposal : Dispose of the sealed container in the designated solid laboratory waste stream, following your institution's specific guidelines for non-hazardous waste. Do not dispose of chemical containers in common trash receptacles.
Visualizing the Disposal Workflow
To further clarify the procedural flow for the proper disposal of this compound, the following diagram illustrates the decision-making process and necessary actions.
Caption: A flowchart outlining the proper disposal procedure for this compound.
This compound Signaling Pathways
This compound is a potent inhibitor of the dual-specific phosphatase JSP-1 (DUSP22) and is known to activate UCP1 and thermogenesis in adipocytes. This activation is partially mediated through the CREB, STAT3, and PPAR signaling pathways.
Caption: The signaling pathways activated by this compound leading to UCP1 expression.
Personal protective equipment for handling BML-260
This document provides crucial safety and logistical information for the handling and disposal of BML-260, a potent inhibitor of the dual-specific phosphatase JSP-1 (DUSP22). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and minimize exposure risk.
Hazard Identification and Immediate Precautions
This compound is a solid, powder-form chemical. The primary hazards are associated with the inhalation of dust and direct contact with skin or eyes. The Safety Data Sheet (SDS) indicates that under fire conditions, hazardous decomposition products such as hydrogen sulfide, carbon oxides, and nitrogen oxides can be released. It is stable under recommended storage conditions, but incompatible with strong oxidizing agents.[1]
Before handling, ensure that a current Safety Data Sheet is accessible and has been reviewed by all personnel involved. A designated work area, preferably within a certified laboratory chemical fume hood, should be established. An eyewash station and safety shower must be readily accessible.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final and most critical barrier against exposure. The following table summarizes the minimum required PPE for handling this compound. Given its nature as a potent bioactive molecule, a conservative approach to PPE is recommended.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Closed Container | Safety glasses with side shields | Nitrile gloves (single pair) | Lab coat | Not generally required |
| Weighing/Transfer of Powder | Chemical safety goggles | Nitrile gloves (double-gloved) | Full-cuff lab coat or gown | N95/FFP2 respirator or higher* |
| Preparing Solutions | Chemical safety goggles | Nitrile gloves (double-gloved) | Full-cuff lab coat or gown | Not required if performed in a fume hood |
| Handling Solutions | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Cleaning Spills | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or gown | N95/FFP2 respirator or higher |
*A respirator is mandatory when weighing or handling the powder outside of a certified chemical fume hood or a ventilated balance enclosure. All respiratory protection requires proper fit-testing and training.[2][3][4]
-
Eye and Face Protection : To prevent contact with dust or splashes, chemical safety goggles are essential when handling the powder or preparing solutions. A face shield should be worn over goggles during procedures with a high risk of splashing.[2]
-
Hand Protection : Nitrile gloves are recommended for their chemical resistance and tendency to show punctures.[5] For handling the solid powder or concentrated solutions, double-gloving provides an additional layer of safety. Gloves should be changed immediately if contamination is suspected.[2]
-
Body Protection : A clean, buttoned lab coat is required at all times. Ensure cuffs are tucked into the outer pair of gloves to protect the wrists.
-
Respiratory Protection : To prevent inhalation of fine powder, use a NIOSH-approved N95 (or equivalent, e.g., FFP2) respirator or better when handling this compound powder in an open environment.[6][7] Operations should ideally be conducted within a fume hood or other ventilated enclosure to eliminate the need for respiratory protection.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for safety. The following steps outline the standard procedure for handling this compound powder and preparing solutions.
-
Preparation :
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, vials, solvent, vortexer) before retrieving the this compound container.
-
Don all required PPE as specified in the table above.
-
-
Weighing the Compound :
-
Perform all weighing operations within a ventilated balance enclosure or a chemical fume hood to contain any airborne powder.
-
Carefully open the container. Avoid creating drafts that could disperse the powder.
-
Use a dedicated spatula to transfer the desired amount of this compound to a weigh boat.
-
Close the primary container securely immediately after weighing.
-
-
Preparing a Solution :
-
Place the weigh boat containing the this compound powder into the destination vial or flask.
-
Carefully add the solvent to the weigh boat, allowing it to dissolve the powder in situ before rinsing the remaining solution into the vial. This minimizes the risk of generating airborne dust.
-
Alternatively, add the solvent directly to the pre-weighed vial containing the this compound powder.
-
Cap the vial and mix using a vortexer or sonicator until the solid is fully dissolved.
-
-
Post-Handling :
-
Wipe down the spatula and any affected surfaces with a damp cloth before general cleaning.
-
Dispose of all contaminated disposable materials (weigh boats, gloves, bench paper) as outlined in the disposal plan below.
-
Remove PPE in the correct order (outer gloves, gown, inner gloves) to avoid self-contamination.
-
Wash hands thoroughly with soap and water after the procedure is complete.
-
Disposal Plan
Proper disposal is essential to protect personnel and the environment. This compound waste is not explicitly defined as hazardous, but it should be handled with care as a potent chemical.
-
Solid Waste :
-
Collect any unused this compound powder and contaminated solids (e.g., weigh boats, used bench paper) in a clearly labeled, sealed container.
-
The label should read: "Non-Hazardous Chemical Waste: this compound".
-
Dispose of this container through your institution's chemical waste management program. Do not place it in the regular trash.[8]
-
-
Liquid Waste :
-
Solutions of this compound should be disposed of based on the solvent used. If a hazardous solvent (e.g., DMSO, methanol) is used, the waste must be collected in a designated, sealed hazardous liquid waste container and disposed of accordingly.
-
Do not pour this compound solutions down the drain.
-
-
Contaminated PPE :
-
Used gloves, disposable lab coats, and other contaminated PPE should be placed in the solid chemical waste container.
-
-
Empty Containers :
-
The original this compound container, once empty, should be triple-rinsed with a suitable solvent.
-
The rinsate should be collected and disposed of as hazardous liquid waste.
-
Deface or remove the label on the empty container before disposing of it in the appropriate glass or solid waste receptacle, as per institutional policy.[1]
-
This compound Handling Workflow
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. sfasu.edu [sfasu.edu]
- 2. pppmag.com [pppmag.com]
- 3. CCOHS: Respirators - Respirator Selection [ccohs.ca]
- 4. A Guide to Respirators Used for Dust in Construction | Blogs | CDC [blogs.cdc.gov]
- 5. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 6. nanospace.store [nanospace.store]
- 7. Dust Mask Ratings P1, P2 & P3 - A guide to choosing the right face mask protection [xamax.co.uk]
- 8. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
